Product packaging for 2-chloro-N-(2,3-dimethylphenyl)acetamide(Cat. No.:CAS No. 2564-07-0)

2-chloro-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B048326
CAS No.: 2564-07-0
M. Wt: 197.66 g/mol
InChI Key: UAXPAYVQIXNSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-N-(2,3-dimethylphenyl)acetamide is a versatile organic intermediate of significant interest in synthetic and agricultural chemistry. This compound features a chloroacetamide group attached to a 2,3-dimethylaniline moiety, a structure that makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocycles like oxazolines and imidazolines. Its primary research applications include serving as a key building block in the development and study of novel agrochemicals, such as herbicides and pesticides, where the structural motif is known to interact with specific biological targets. The reactivity of the chloroacetyl group allows for facile nucleophilic substitution reactions, enabling researchers to functionalize the molecule and create diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, its use in organic synthesis extends to materials science for the preparation of specialized polymers and ligands. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B048326 2-chloro-N-(2,3-dimethylphenyl)acetamide CAS No. 2564-07-0

Properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPAYVQIXNSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304597
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-07-0
Record name 2564-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS Number: 2564-07-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide, identified by the CAS number 2564-07-0, is a chemical intermediate with growing significance in the fields of medicinal chemistry and drug development. An isomer of the well-documented lidocaine precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Its utility has been particularly noted in the preparation of quinoxalinyl thioether derivatives, which have demonstrated promising antibacterial and antifungal activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical sciences. The compound is also recognized as an impurity in the synthesis of tofacitinib (Tofacitinib Impurity 17) and lidocaine (Lidocaine impurity 20), highlighting its importance in analytical and quality control processes within pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its amide functional group and the presence of a chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[2] It is generally soluble in organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2564-07-0
Molecular Formula C₁₀H₁₂ClNO[3]
Molecular Weight 197.66 g/mol [3]
Appearance Solid[3]
InChI InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)[3]
InChI Key UAXPAYVQIXNSHW-UHFFFAOYSA-N[3]
SMILES Cc1cccc(c1C)NC(=O)CCl

Synthesis and Characterization

The synthesis of this compound typically follows a standard N-acylation reaction.

General Synthesis Workflow

The synthesis involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. This electrophilic acyl substitution results in the formation of the corresponding acetamide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 2,3-Dimethylaniline reaction N-Acylation reactant1->reaction reactant2 Chloroacetyl Chloride reactant2->reaction product This compound reaction->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-chloro-N-(aryl)acetamides

Materials:

  • Substituted aniline (e.g., 2,3-dimethylaniline)

  • Chloroacetyl chloride

  • Aqueous amine solution

  • Ice-cold water

  • 95% Ethanol for recrystallization

Procedure:

  • Prepare an aqueous solution of the desired amine (e.g., 2,3-dimethylaniline).

  • Slowly add chloroacetyl chloride (four equivalents) dropwise to the aqueous amine solution over a period of one hour while stirring.

  • Allow the reaction mixture to stir overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with cold water, and then dry it.

  • Recrystallize the crude product from 95% ethanol to obtain the purified 2-chloro-N-(substituted aryl)acetamide.[4][5]

Spectroscopic Data

Although the direct spectroscopic data for this compound is not provided in the search results, it is expected to be characterized by standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the dimethylphenyl group, the two methyl groups, the methylene protons of the chloroacetyl group, and the amide proton.
¹³C NMR Resonances for the aromatic carbons, the two methyl carbons, the methylene carbon, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol ).

Applications in Organic Synthesis

A key application of this compound is its use as a reactant in the synthesis of quinoxalinyl thioether derivatives, which have shown potential as antimicrobial agents.

Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-(substituted phenyl)acetamides

The synthesis involves a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a sulfur nucleophile.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound reaction Nucleophilic Substitution reactant1->reaction reactant2 3-Methylquinoxalin-2-thiosodium reactant2->reaction product 2-(2-methylquinoxalin-3-ylthio)-N-(2,3-dimethylphenyl)acetamide reaction->product

Caption: Synthesis of a quinoxalinyl thioether derivative.

Experimental Protocol: Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-substituted phenyl)acetamides

The following is a general procedure for the synthesis of the thioether derivatives.[6]

Materials:

  • 3-Methylquinoxalin-2-thiosodium

  • 2-chloro-N-(substituted phenyl)acetamide (e.g., this compound)

  • Dimethylformamide (DMF)

  • Ice water

  • Ethanol for recrystallization

  • Activated charcoal

Procedure:

  • To a solution of 3-methylquinoxalin-2-thiosodium in DMF, add an equimolar quantity of the appropriate 2-chloro-N-(substituted phenyl)acetamide.

  • Reflux the reaction mixture for 6-9 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water with stirring.

  • Collect the separated crude product by filtration and wash it thoroughly with water.

  • Decolorize the crude product with activated charcoal and purify it by recrystallization from ethanol.[6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown notable biological activity.

Antimicrobial Activity of Quinoxaline Thioether Derivatives

Several thioether derivatives synthesized from various 2-chloro-N-(substituted phenyl)acetamides have demonstrated significant antibacterial activity, with some compounds showing efficacy comparable to the standard antibiotic Ciprofloxacin.[6] The antimicrobial potential of chloroacetamide derivatives has also been explored for topical treatment of fungal skin infections.[4]

General Mechanism of Action for Chloroacetamides

Chloroacetamide compounds, particularly those used as herbicides, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[6][7] This is achieved by targeting and inhibiting the condensing enzyme (VLCFA synthase) of the elongase system located in the endoplasmic reticulum.[6][7] This inhibition can disrupt the formation of stable cell membranes, leading to cell death.[7] While this mechanism is well-established in the context of herbicides, it provides a potential avenue for investigating the antimicrobial mode of action of related compounds. The ability of chloroacetamides to covalently bind to sulfhydryl (-SH) groups in enzymes and coenzymes is another proposed mechanism for their biological effects.[8]

G cluster_compound Compound cluster_target Cellular Target cluster_effect Effect compound Chloroacetamide Derivative target VLCFA Synthase (Elongase System) compound->target Inhibits effect1 Inhibition of VLCFA Synthesis effect2 Disruption of Cell Membrane Formation effect1->effect2 effect3 Cell Death effect2->effect3

Caption: Proposed mechanism of action for chloroacetamide derivatives.

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively available. As with all chloroacetamide derivatives, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active compounds, particularly antimicrobial quinoxalinyl thioether derivatives. This technical guide has provided an overview of its properties, synthesis, and potential applications, along with general experimental protocols. Further research into the specific biological activities of this compound and its derivatives, as well as detailed elucidation of their mechanisms of action, will be crucial for fully realizing their therapeutic potential in drug discovery and development. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile molecule.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide, with the CAS number 2564-07-0, is an organic compound belonging to the class of N-aryl acetamides. Its structure, featuring a chloroacetamide group attached to a 2,3-dimethylphenyl moiety, makes it a valuable intermediate in organic synthesis. Notably, it serves as a precursor for the synthesis of quinoxalinyl thioether derivatives, which have shown promise as antibacterial and antifungal agents[1]. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference(s)
Appearance Solid[2][3]
Molecular Formula C₁₀H₁₂ClNO[2][3]
Molecular Weight 197.66 g/mol [1][3]
Melting Point 135-136 °C
Boiling Point 333.1 ± 30.0 °C at 760 mmHg
Flash Point 155.2 °C
Solubility Soluble in organic solvents such as methanol.
pKa (Predicted) 12.91 ± 0.70
Chemical Identifiers
IdentifierValueReference(s)
CAS Number 2564-07-0
InChI InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)[2][3]
InChIKey UAXPAYVQIXNSHW-UHFFFAOYSA-N[3]
SMILES CC1=CC=C(C=C1C)NC(=O)CCl[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl 2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine[4]. The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • Base (e.g., triethylamine or potassium carbonate)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in an anhydrous solvent.

  • Add a base (1.0-1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography)[5].

  • Upon completion, quench the reaction by adding water.

  • If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound[5].

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various analytical techniques. While specific spectral data is not publicly available, the following methods are typically employed for characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify the functional groups present, such as the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of biologically active molecules. A notable application is in the preparation of quinoxalinyl thioether derivatives, which have demonstrated antibacterial and antifungal properties[1].

Synthesis of Quinoxalinyl Thioether Derivatives

A general workflow for the synthesis of these derivatives is outlined below. This process involves a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by a sulfur-containing quinoxaline moiety.

Experimental Workflow for Synthesis and Antimicrobial Testing

G start Start: this compound reaction Nucleophilic Substitution Reaction start->reaction reagent 2-Mercaptoquinoxaline Derivative reagent->reaction product Quinoxalinyl Thioether Derivative reaction->product purification Purification (e.g., Recrystallization) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial_testing Antimicrobial Activity Screening characterization->antimicrobial_testing sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial_testing->sar_analysis

Caption: Workflow for the synthesis and evaluation of antimicrobial quinoxalinyl thioether derivatives.

Biological Context and Potential Signaling Pathways

While this compound itself is not known to be biologically active, its derivatives, particularly the quinoxalinyl thioethers, exhibit antimicrobial properties[1]. The biological activity of quinoxaline derivatives is diverse and can involve various mechanisms of action.

Potential Mechanisms of Action of Quinoxaline Derivatives:

  • Disruption of Bacterial Cell Membrane: Some quinoxaline derivatives can interfere with the integrity of the bacterial cell membrane, leading to cell death.

  • Inhibition of Essential Enzymes: These compounds can act as inhibitors of crucial bacterial enzymes, thereby disrupting essential metabolic pathways.

  • Interference with DNA Synthesis: Some quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by quinoxaline derivatives, leading to their antibacterial effect.

Hypothetical Bacterial Signaling Pathway Inhibition

G drug Quinoxaline Derivative target Bacterial Enzyme (e.g., DNA Gyrase) drug->target pathway1 DNA Replication target->pathway1 Essential for pathway2 Cell Division pathway1->pathway2 outcome Bacterial Cell Death pathway2->outcome inhibition Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by a quinoxaline derivative.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a useful building block in synthetic organic chemistry. Its primary significance lies in its role as a precursor to novel heterocyclic compounds with potential therapeutic applications, particularly in the development of new antimicrobial agents. Further research into the biological activities of its derivatives could lead to the discovery of new drug candidates.

References

Structural Elucidation of 2-chloro-N-(2,3-dimethylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a chemical compound within the broader class of chloroacetamides, which are known for a range of biological activities, including herbicidal and fungicidal properties. The precise substitution pattern on the aromatic ring is a critical determinant of a molecule's biological efficacy and safety profile. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data, a standardized synthesis protocol, and an exploration of its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₂ClNO

Molecular Weight: 197.66 g/mol

CAS Number: 2564-07-0

IUPAC Name: this compound

The molecular structure consists of a 2,3-dimethylphenyl group attached to the nitrogen of an acetamide moiety, with a chlorine atom substituted on the alpha-carbon of the acetyl group.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylaniline with chloroacetyl chloride.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran or dichloromethane.

  • Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound.

G 2,3-Dimethylaniline 2,3-Dimethylaniline Reaction Mixture Reaction Mixture 2,3-Dimethylaniline->Reaction Mixture Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Mixture Purified Product Purified Product Reaction Mixture->Purified Product Work-up & Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structural Elucidation

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniqueFeaturePredicted Value/Observation
¹H NMR Chemical Shift (δ)- Aromatic Protons: ~7.0-7.3 ppm (multiplet, 3H) - NH Proton: ~8.0-9.0 ppm (broad singlet, 1H) - CH₂Cl Protons: ~4.2 ppm (singlet, 2H) - Methyl Protons: ~2.2-2.3 ppm (two singlets, 6H)
¹³C NMR Chemical Shift (δ)- Carbonyl Carbon: ~165 ppm - Aromatic Carbons: ~125-140 ppm - CH₂Cl Carbon: ~43 ppm - Methyl Carbons: ~15-20 ppm
IR Spectroscopy Wavenumber (cm⁻¹)- N-H Stretch: ~3250-3300 cm⁻¹ - C=O Stretch (Amide I): ~1660-1680 cm⁻¹ - N-H Bend (Amide II): ~1530-1550 cm⁻¹ - C-Cl Stretch: ~700-800 cm⁻¹
Mass Spectrometry m/z- Molecular Ion [M]⁺: ~197/199 (due to ³⁵Cl/³⁷Cl isotopes) - Key Fragments: Loss of CH₂Cl, fragmentation of the amide bond

Potential Biological Activity and Signaling Pathway

Chloroacetamide compounds are widely recognized for their herbicidal activity. Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2] This disruption of fatty acid metabolism leads to a cessation of cell division and expansion, ultimately resulting in plant death. The phytotoxicity of chloroacetamides is also linked to their reactivity and ability to be detoxified by glutathione conjugation in plants.[1][3]

While the specific biological activity of this compound has not been extensively reported, it is plausible that it shares this mechanism of action with other chloroacetamide herbicides.

G cluster_0 Plant Cell Chloroacetamide Chloroacetamide VLCFA Elongase Complex VLCFA Elongase Complex Chloroacetamide->VLCFA Elongase Complex Binds to VLCFA Elongase Complex->Inhibition VLCFA Synthesis VLCFA Synthesis Cell Division & Expansion Cell Division & Expansion VLCFA Synthesis->Cell Division & Expansion Essential for Plant Death Plant Death Cell Division & Expansion->Plant Death Cessation leads to

Caption: Proposed mechanism of action for chloroacetamide herbicides.

Furthermore, some chloroacetamide derivatives have demonstrated fungicidal activity. For instance, 2-chloro-N-phenylacetamide has shown efficacy against fluconazole-resistant Candida species by inhibiting biofilm formation.[4] This suggests that this compound may also possess antifungal properties worthy of investigation.

Safety and Handling

As with all chloroacetamide compounds, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

The structural elucidation of this compound is achievable through standard spectroscopic methods, and its synthesis is straightforward. Based on the known activities of the chloroacetamide class, this compound presents potential for development as a herbicide or antifungal agent. Further research is warranted to fully characterize its biological activity, determine its precise mechanism of action, and establish a comprehensive safety profile. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this and related molecules.

References

The Alpha-Chloro Group in 2-Chloro-N-(2,3-dimethylphenyl)acetamide: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2,3-dimethylphenyl)acetamide is a member of the N-aryl-α-chloroacetamide class of compounds, which are valuable intermediates in organic synthesis. The reactivity of these molecules is dominated by the α-chloro group, which is susceptible to nucleophilic substitution. This technical guide provides an in-depth analysis of the reactivity of this functional group, including reaction mechanisms, relevant quantitative data from analogous compounds, and detailed experimental protocols. Furthermore, it explores the biological significance of this class of compounds, offering insights into their mechanisms of action in herbicidal and antifungal applications.

Introduction

N-aryl-α-chloroacetamides are a class of organic compounds characterized by an acetamide backbone with a chlorine atom attached to the alpha-carbon and an N-aryl substituent. The subject of this guide, this compound, is a specific derivative with significant potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The key to its synthetic utility lies in the electrophilic nature of the alpha-carbon, making the chloro group a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, enabling the construction of diverse molecular architectures. Understanding the factors that influence the reactivity of this alpha-chloro group is paramount for its effective utilization in research and development.

Synthesis of this compound

The standard synthesis of this compound involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the aniline attacks the carbonyl carbon of the acid chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_3_dimethylaniline 2,3-Dimethylaniline acylation Acylation Reaction (Nucleophilic Acyl Substitution) 2_3_dimethylaniline->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation target_molecule This compound acylation->target_molecule hcl HCl (neutralized by base) acylation->hcl

Figure 1: General synthesis of the target molecule.
Experimental Protocol: Synthesis of an Analogous Compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Due to the limited availability of specific protocols for the 2,3-dimethylphenyl isomer, the following procedure for the synthesis of the closely related and widely studied 2,6-dimethylphenyl isomer is provided as a representative example.

Materials:

  • 2,6-Dimethylaniline

  • Glacial Acetic Acid

  • Chloroacetyl Chloride

  • Sodium Acetate

  • Water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

  • Cool the solution to 10°C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution.

  • After the addition is complete, continue stirring for 30 minutes.

  • Add a solution of 15 g of sodium acetate in 75 mL of water to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.

  • Stir the mixture for an additional hour.

  • Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water on the filter.

  • Press the product as dry as possible and allow it to air dry. The expected yield is typically high, in the range of 85-90%.[1]

Reactivity of the Alpha-Chloro Group

The primary site of reactivity in this compound is the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom increases the electrophilicity of the alpha-carbon, making it susceptible to attack by nucleophiles.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The reaction of the alpha-chloro group with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Nu:⁻ + R-CH₂-Cl TS [Nu---CH₂(R)---Cl]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Cl⁻ TS->Products Bond Formation/Fission

Figure 2: Generalized SN2 mechanism at the α-carbon.

This reactivity allows for the introduction of a wide range of functionalities by selecting the appropriate nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

Quantitative Data from Analogous Reactions
Reactant 1Reactant 2ProductSolventConditionsYield (%)
2-Chloro-N-(2,6-dimethylphenyl)acetamideDiethylamineLidocaineTolueneReflux, 4 hours70
2-Chloro-N-(2,6-dimethylphenyl)acetamideDiethylamineLidocaineWater100°C, 6 hours, Ni(OTf)₂ catalyst97.5[2]
Experimental Protocol: Nucleophilic Substitution with an Amine (Lidocaine Synthesis)

The following protocol details the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine, a classic example of nucleophilic substitution at the alpha-chloro position.

Materials:

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (from previous step)

  • Toluene

  • Diethylamine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add diethylamine (0.09 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, the precipitated diethylammonium chloride is removed by filtration.

  • Transfer the filtrate to a separatory funnel and extract three times with 30 mL of water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product, lidocaine. The reported yield for this specific procedure is approximately 70%.[1]

experimental_workflow cluster_synthesis Step 1: Synthesis of Chloroacetamide Analog cluster_substitution Step 2: Nucleophilic Substitution start Mix 2,6-dimethylaniline and acetic acid cool Cool to 10°C start->cool add_chloride Add Chloroacetyl Chloride cool->add_chloride add_acetate Add Sodium Acetate Solution add_chloride->add_acetate precipitate Precipitate Formation add_acetate->precipitate filtrate Isolate via Vacuum Filtration precipitate->filtrate product1 2-Chloro-N-(2,6-dimethylphenyl)acetamide filtrate->product1 suspend Suspend Chloroacetamide in Toluene product1->suspend Use as starting material add_amine Add Diethylamine suspend->add_amine reflux Reflux for 4 hours add_amine->reflux cool_filter Cool and Filter Precipitate reflux->cool_filter extract Aqueous Extraction cool_filter->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate product2 Lidocaine (Crude Product) dry_evaporate->product2

Figure 3: Experimental workflow for synthesis and subsequent reaction.

Biological Activity of N-Aryl-α-chloroacetamides

While the primary focus of this guide is the chemical reactivity of the alpha-chloro group, it is this very reactivity that underpins the biological activity of many N-aryl-α-chloroacetamides. These compounds can act as alkylating agents, covalently modifying biological macromolecules and disrupting their function. Two notable examples from analogous compounds are their use as herbicides and their potential as antifungal agents.

Herbicidal Activity

Chloroacetamide herbicides, such as alachlor, function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3] This is achieved through the alkylation of a key enzyme in the VLCFA biosynthesis pathway.

Mechanism of Action:

  • The chloroacetamide herbicide is absorbed by the emerging shoots and roots of the plant.

  • The alpha-chloro group acts as an electrophile.

  • It is believed to covalently bind to a sulfhydryl group of an enzyme involved in fatty acid elongation.[4]

  • This irreversible inhibition of the enzyme disrupts the production of VLCFAs, which are essential components of cell membranes.

  • The lack of VLCFAs leads to a cessation of cell division and growth, ultimately causing the death of the seedling.

herbicidal_mechanism herbicide Chloroacetamide Herbicide (e.g., Alachlor) inhibition Alkylation of Enzyme (Covalent Bond Formation) herbicide->inhibition enzyme VLCFA Elongase Enzyme (with active site -SH group) enzyme->inhibition no_vlcfa Inhibition of VLCFA Synthesis inhibition->no_vlcfa membrane_disruption Disruption of Cell Membrane Formation no_vlcfa->membrane_disruption growth_inhibition Inhibition of Cell Division and Growth membrane_disruption->growth_inhibition plant_death Seedling Death growth_inhibition->plant_death

Figure 4: Proposed herbicidal mechanism of action.
Antifungal Activity

Recent studies on 2-chloro-N-phenylacetamide have revealed its potential as an antifungal agent. The proposed mechanism of action involves interaction with the fungal cell membrane.[5][6]

Mechanism of Action:

  • 2-Chloro-N-phenylacetamide is proposed to bind to ergosterol, a key component of the fungal plasma membrane.[5][6][7]

  • This binding disrupts the integrity and function of the cell membrane.

  • A secondary mechanism may involve the inhibition of DNA synthesis.[5][6][7]

  • The combined effects lead to the inhibition of fungal growth and, at higher concentrations, fungal cell death.

Conclusion

The reactivity of the alpha-chloro group in this compound is the cornerstone of its utility as a synthetic intermediate. This group readily participates in SN2 reactions with a variety of nucleophiles, allowing for the straightforward introduction of new functional groups. While quantitative kinetic data for this specific isomer is scarce, high-yielding protocols for analogous compounds, such as the synthesis of lidocaine from the 2,6-dimethylphenyl isomer, demonstrate the efficiency of these transformations. Furthermore, the inherent reactivity of the alpha-chloro group is the basis for the biological activity observed in this class of compounds, including their application as herbicides and their potential as antifungal agents. A thorough understanding of this reactivity is essential for researchers and drug development professionals seeking to leverage this compound and related compounds in the design and synthesis of novel molecules with desired chemical and biological properties.

References

An In-depth Technical Guide to the Electrophilic Nature of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic properties of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and a member of the broader class of bioactive N-aryl chloroacetamides. This document outlines its chemical reactivity, supported by quantitative data from analogous compounds, and provides detailed experimental protocols for its synthesis and for the characterization of its electrophilicity.

Core Concepts: The Electrophilic Nature

The chemical reactivity of this compound is fundamentally governed by two primary electrophilic sites within its structure. The inherent electrophilicity of this compound makes it a versatile reagent for forging new chemical bonds, particularly with nucleophilic species.

  • The α-Carbon: The carbon atom adjacent to the chlorine atom (the α-carbon) is the principal electrophilic center. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on this carbon, making it susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.[1][2]

  • The Carbonyl Carbon: The carbon atom of the amide carbonyl group also exhibits electrophilic character due to the polarization of the carbon-oxygen double bond. While generally less reactive towards nucleophilic attack than the α-carbon in substitution reactions, its electrophilicity is a key feature of the molecule's overall electronic profile.

The class of chloroacetamides is generally considered to be highly reactive electrophiles, often referred to as "warheads" in the context of targeted covalent inhibitors in drug development.[3] Their reactivity surpasses that of other common electrophiles like acrylamides, making them potent alkylating agents.[3] The ease with which the chlorine atom is replaced by nucleophiles containing nitrogen, oxygen, or sulfur atoms is a defining characteristic of this class of compounds.[1][4]

Quantitative Analysis of Electrophilicity

The data presented below are second-order rate constants (kNuc) for the reaction of various environmentally relevant nucleophiles with chloroacetanilides. These constants provide a quantitative measure of the electrophilicity of the chloroacetamide moiety. The studies have shown that chloroacetanilides are particularly activated towards SN2 reactions, especially with highly reactive nucleophiles.[2]

Table 1: Second-Order Rate Constants (kNuc) for SN2 Reactions of Alachlor with Various Nucleophiles

Nucleophile kNuc (M-1s-1)
HS⁻ 1.1 x 10⁻¹
S₂O₃²⁻ 1.8 x 10⁻³
SO₃²⁻ 1.1 x 10⁻⁴
PhS⁻ 1.2 x 10⁰
I⁻ < 1.0 x 10⁻⁶

| SCN⁻ | 3.0 x 10⁻⁶ |

Data sourced from a study on chloroacetanilide herbicides and is intended to be representative of the reactivity of the chloroacetamide functional group.[2]

Table 2: Physical and Structural Properties of Isomeric Dimethylphenyl Chloroacetamides

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compound 2564-07-0 C₁₀H₁₂ClNO 197.66 213
2-chloro-N-(2,4-dimethylphenyl)acetamide 39106-10-0 C₁₀H₁₂ClNO 197.66 N/A
2-chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 C₁₀H₁₂ClNO 197.66 143-150[5]
2-chloro-N-(3,4-dimethylphenyl)acetamide 67215-64-5 C₁₀H₁₂ClNO 197.66 N/A

| 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide | 64010-70-0 | C₁₀H₁₁Cl₂NO | 232.10 | N/A |

Note: The physical properties, particularly melting points, can be influenced by the substitution pattern on the aromatic ring, which affects crystal packing and intermolecular forces.

Reaction Mechanisms and Synthesis Pathways

The primary reaction pathway involving the electrophilic center of this compound is the SN2 mechanism. This is exemplified in its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Lidocaine (an illustrative example)

A well-documented application showcasing the electrophilic nature of a related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is the industrial synthesis of the local anesthetic, Lidocaine. The reaction proceeds via a classic SN2 mechanism where the nucleophilic secondary amine (diethylamine) attacks the electrophilic α-carbon, displacing the chloride ion.

Caption: SN2 mechanism for the synthesis of Lidocaine.

General Synthesis of this compound

The title compound is typically synthesized via the chloroacetylation of 2,3-dimethylaniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

Synthesis_Workflow Start Start Materials: - 2,3-Dimethylaniline - Chloroacetyl Chloride - Base (e.g., NaOAc, TEA) - Solvent (e.g., Acetic Acid, DCM) Reaction Reaction Step: Combine reactants in solvent. Add chloroacetyl chloride dropwise at low temp (0-10°C). Stir at room temperature for 2-4 hours. Start->Reaction Monitoring Reaction Monitoring: Track progress using Thin Layer Chromatography (TLC). Reaction->Monitoring Workup Workup: Pour reaction mixture into ice-cold water to precipitate the crude product. Monitoring->Workup Reaction Complete Isolation Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water. Workup->Isolation Purification Purification (Optional): Recrystallize from a suitable solvent (e.g., Ethanol) to obtain pure product. Isolation->Purification Final Final Product: This compound Isolation->Final If sufficiently pure Purification->Final

Caption: General workflow for the synthesis of the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for a representative experiment to characterize its electrophilic reactivity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[6][7]

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Sodium Acetate (1.5 eq)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and reflux condenser

  • Deionized water

  • Ethanol (for recrystallization)

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Upon completion, slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold deionized water to remove acetic acid and salts.

  • Dry the crude product.

  • For further purification, recrystallize the solid from 95% ethanol.

Protocol 2: Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a model nucleophile, such as thiophenol. The disappearance of the reactants can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (high purity)

  • Thiophenol (as nucleophile)

  • A suitable buffer solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Constant temperature water bath or incubator

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a stock solution of thiophenol in the same buffer solution to be used for the reaction. Ensure the pH is stable.

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.

    • Initiate the reaction by adding a known, small volume of the chloroacetamide stock solution to a known volume of the pre-heated buffer containing a known concentration of thiophenol. The nucleophile should be in pseudo-first-order excess (e.g., at least 10-fold higher concentration than the electrophile).

    • Start a timer immediately upon addition.

  • Sample Analysis:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent or simply cold mobile phase to stop the reaction.

    • Analyze the quenched sample by HPLC to determine the concentration of the remaining this compound. The HPLC method must be able to resolve the reactant from the product and the nucleophile.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[E]) versus time.

    • The slope of this line will be equal to -kobs (the pseudo-first-order rate constant).

    • The second-order rate constant (kNuc) is calculated by dividing kobs by the concentration of the nucleophile: kNuc = kobs / [Nucleophile].

Kinetic_Workflow Prep 1. Prepare Stock Solutions - Electrophile (E) in ACN - Nucleophile (Nu) in Buffer Reaction 2. Initiate Reaction - Add E to buffered Nu solution - [Nu] >> [E] - Constant Temperature Prep->Reaction Sampling 3. Timed Sampling - Withdraw aliquots at intervals - Quench reaction Reaction->Sampling Analysis 4. HPLC Analysis - Quantify remaining [E] at each time point Sampling->Analysis Plot 5. Data Plotting - Plot ln[E] vs. Time Analysis->Plot Calc 6. Calculation - Slope = -k_obs - k_Nuc = k_obs / [Nu] Plot->Calc

Caption: Workflow for kinetic analysis of nucleophilic substitution.

Conclusion

This compound is a potent electrophile, a characteristic that defines its role as a valuable intermediate in organic synthesis. Its reactivity is centered on the α-carbon, which readily undergoes SN2 reactions with a variety of nucleophiles. While specific kinetic data for this particular isomer is sparse, analysis of related chloroacetamides provides a robust quantitative framework for understanding its high reactivity. The protocols provided herein offer standardized methods for its synthesis and for the quantitative evaluation of its electrophilic nature, empowering researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile chemical entity.

References

solubility of 2-chloro-N-(2,3-dimethylphenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-chloro-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the current understanding of the solubility of this compound in various organic solvents. Due to a lack of specific quantitative data in published literature, this guide summarizes the available qualitative solubility information. Furthermore, it furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility using the gravimetric method, a standard procedure for acetanilide derivatives. A representative synthesis workflow is also presented to provide context for its production.

Qualitative Solubility Profile

SolventReported Solubility
WaterInsoluble
ChloroformSoluble
MethanolSoluble

This data is based on general statements from chemical supplier safety data sheets and databases. Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

For research and development requiring precise solubility values, direct experimental measurement is necessary. The following is a detailed methodology based on the standard gravimetric method used for determining the solubility of related acetanilide compounds.[1]

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured. The solubility can then be calculated from these masses.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform)

  • Analytical balance (accuracy ± 0.1 mg)

  • Isothermal water bath or temperature-controlled shaker

  • Double-jacketed glass vessel or sealed flasks

  • Magnetic stirrer and stir bars

  • Calibrated thermometer or temperature probe (accuracy ± 0.1 K)

  • Heated pipette

  • Pre-weighed weighing bottles

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen solvent in the glass vessel. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the vessel in the isothermal water bath set to the desired temperature. Stir the mixture continuously for a prolonged period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the solution to stand undisturbed for several hours (e.g., 6-8 hours) at the same constant temperature to allow the excess solid to settle completely.

  • Sample Withdrawal: Carefully withdraw a specific volume of the clear supernatant liquid using a pipette pre-heated to the experimental temperature to prevent premature crystallization.

  • Mass Measurement of Solution: Transfer the supernatant immediately into a pre-weighed weighing bottle, seal it, and accurately measure its total mass using the analytical balance.

  • Solvent Evaporation: Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 50-70°C). A vacuum desiccator can be used for heat-sensitive solvents or to expedite drying.

  • Mass Measurement of Solute: Once the solvent is fully evaporated and the solute is dry (constant mass is achieved), cool the weighing bottle to room temperature in a desiccator and weigh it again.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    • m1 = mass of the solute (final mass of bottle + residue) - (initial mass of empty bottle)

    • m2 = mass of the solvent (total mass of solution) - (m1)

    • M1 = molar mass of the solute (197.66 g/mol )

    • M2 = molar mass of the solvent

    • x = (m1/M1) / [(m1/M1) + (m2/M2)]

Workflow Diagram

G start Start substance Add Excess Solute to Known Mass of Solvent start->substance end End equilibrate Stir Mixture at Constant Temperature for 24-48h (Equilibration) substance->equilibrate settle Stop Stirring and Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Heated Pipette settle->withdraw weigh_solution Weigh Sample of Saturated Solution withdraw->weigh_solution evaporate Evaporate Solvent in Drying Oven weigh_solution->evaporate weigh_solute Weigh Dry Solute Residue evaporate->weigh_solute calculate Calculate Solubility (e.g., mole fraction) weigh_solute->calculate calculate->end

Diagram of the gravimetric solubility determination workflow.

Illustrative Synthesis Workflow

This compound is typically synthesized via the acylation of 2,3-dimethylaniline. This reaction involves treating the amine with chloroacetyl chloride in the presence of a base or in a two-phase system to neutralize the hydrogen chloride byproduct.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 2,3-Dimethylaniline C Reaction in Inert Solvent (e.g., Toluene, Ethyl Acetate) + Base (e.g., Na2CO3) A->C B Chloroacetyl Chloride B->C D Reaction Quenching (e.g., Addition of Water) C->D E Filtration & Washing D->E F Drying under Vacuum E->F G This compound F->G

General synthesis pathway for this compound.

This guide consolidates the available solubility information for this compound and provides actionable protocols for its quantitative analysis and a conceptual framework for its synthesis. Researchers are encouraged to perform direct measurements to obtain data relevant to their specific solvent systems and conditions.

References

An In-depth Technical Guide to the Stability and Storage of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloro-N-(2,3-dimethylphenyl)acetamide. The information is curated for professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity and proper handling. This document synthesizes available data on the compound's chemical properties, potential degradation pathways, and analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a chloroacetanilide derivative. A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is fundamental to predicting its stability and designing appropriate storage and handling protocols.

PropertyValueSource
Chemical Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol [1]
CAS Number 2564-07-0
Appearance Solid[2]
Melting Point Not available
Solubility Soluble in organic solvents such as chloroform and methanol; sparingly soluble in water.[3]

Stability Profile and Recommended Storage

Based on available safety data sheets and chemical properties, this compound is considered moderately stable under standard laboratory conditions.[3] However, like many chloroacetanilides, it is susceptible to degradation under specific environmental stressors.

Recommended Storage Conditions:

To maintain the integrity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To minimize thermal degradation.
Light Protect from light.To prevent photolytic degradation.
Atmosphere Store in a well-ventilated area under an inert atmosphere if possible.To prevent oxidative degradation.
Container Keep container tightly closed.To prevent moisture ingress and subsequent hydrolysis.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively documented in publicly available literature, the degradation pathways can be predicted based on its chemical structure and the known behavior of the chloroacetanilide class of compounds. The primary degradation pathways are expected to be hydrolysis, photolysis, and thermal decomposition.

The chloroacetamide moiety is susceptible to nucleophilic substitution of the chlorine atom, which is a key step in its degradation.[3]

G Predicted Degradation Pathways of this compound A This compound B Hydrolysis A->B C Photolysis A->C D Thermal Degradation A->D E N-(2,3-dimethylphenyl)-2-hydroxyacetamide B->E Nucleophilic substitution of Cl by OH F 2,3-dimethylaniline B->F Amide bond cleavage G Chloroacetic acid B->G Amide bond cleavage H Photodegradants (e.g., dechlorinated products) C->H I Thermal Degradants D->I

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines (Q1A(R2) and Q1B).[4][5][6][7][8][9] These protocols are intended to serve as a starting point and should be optimized based on the specific properties of the compound and the analytical methods used.

General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and analyzing the resulting samples at specified time points.

G General Workflow for Forced Degradation Studies cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis F Sample Preparation A->F B Base Hydrolysis B->F C Oxidative Degradation C->F D Thermal Degradation D->F E Photolytic Degradation E->F G UPLC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: A typical workflow for conducting forced degradation studies.

Hydrolytic Stability
  • Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

  • Protocol:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating analytical method, such as UPLC-MS/MS.

Photostability
  • Objective: To assess the impact of light exposure on the stability of the compound.

  • Protocol (based on ICH Q1B): [6][7][8][9]

    • Expose the solid compound and a solution (e.g., in methanol) to a light source that provides both UV and visible light.

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples at the end of the exposure period using a suitable analytical method.

Thermal Stability
  • Objective: To evaluate the effect of elevated temperatures on the solid compound.

  • Protocol:

    • Place a known quantity of the solid compound in a controlled temperature oven.

    • Test at one or more elevated temperatures (e.g., 60°C, 80°C).

    • A control sample should be stored at the recommended storage temperature.

    • Analyze the heated and control samples at specified time points (e.g., 1, 2, 4, 8 weeks).

Analytical Methodology for Stability Indicating Assays

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting and quantifying any degradation products. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose.

A UPLC-MS/MS method can be developed to separate this compound from its potential degradation products.[11][12] The mass spectrometer allows for the identification and quantification of the parent compound and any new peaks that appear during the degradation studies.

Summary of Quantitative Data

Stress ConditionParameterTime Point 1Time Point 2Time Point 3
0.1 M HCl at 60°C % Assay of Parent Compound
% Total Degradation
Major Degradant 1 (%)
0.1 M NaOH at 60°C % Assay of Parent Compound
% Total Degradation
Major Degradant 2 (%)
Photostability (ICH Q1B) % Assay of Parent Compound
% Total Degradation
Thermal (80°C, solid) % Assay of Parent Compound
% Total Degradation

Conclusion

While this compound exhibits moderate stability under recommended storage conditions, it is susceptible to degradation through hydrolysis, photolysis, and thermal stress. This guide provides a framework for understanding its stability profile and for designing and executing forced degradation studies. The generation of specific stability data through these studies is essential for ensuring the quality, safety, and efficacy of this compound in research and development applications. It is imperative that researchers perform their own stability assessments to establish appropriate handling and storage protocols for their specific applications.

References

An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetamide moiety and a substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in the development of agrochemicals and pharmaceuticals, supported by experimental data and protocols.

The chloroacetamide functional group is a well-established electrophilic partner in nucleophilic substitution reactions, enabling the introduction of various functionalities. The 2,3-dimethylphenyl group, on the other hand, influences the molecule's steric and electronic properties, which can be strategically utilized to modulate the biological activity and physicochemical characteristics of the resulting derivatives. While its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is widely known as a precursor to the local anesthetic Lidocaine, the 2,3-dimethylphenyl isomer presents unique opportunities for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing reaction conditions and for the characterization of synthesized compounds.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
CAS Number 2564-07-0
Appearance Solid
Purity Typically ≥98%

Synthesis of this compound

The most common method for the synthesis of this compound is the chloroacetylation of 2,3-dimethylaniline. This reaction involves the treatment of the amine with chloroacetyl chloride or a related chloroacetylating agent.

General Experimental Protocol: Chloroacetylation of 2,3-dimethylaniline

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Aqueous sodium hydroxide solution or an organic base (e.g., triethylamine)

  • An inert solvent (e.g., dichloromethane, 1,2-dichloroethylene)

  • Ice

Procedure:

  • Dissolve 2,3-dimethylaniline in an inert solvent in a reaction flask.

  • Add an aqueous solution of sodium hydroxide or an organic base to the mixture with stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, continue stirring the reaction mixture for a specified period at room temperature or slightly elevated temperature to ensure the reaction goes to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or an acidic solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome: The reaction is expected to yield this compound as a solid product. The yield and purity will depend on the specific reaction conditions and purification method.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2,3-dimethylaniline 2,3-dimethylaniline Reaction Reaction 2,3-dimethylaniline->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Base (e.g., NaOH or Triethylamine) Base (e.g., NaOH or Triethylamine) Base (e.g., NaOH or Triethylamine)->Reaction Low Temperature Low Temperature Low Temperature->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds and other organic molecules with potential biological activities. The reactive C-Cl bond is susceptible to nucleophilic attack, making it an excellent precursor for building molecular complexity.

Synthesis of Thiazole Derivatives

One of the significant applications of α-chloroacetamides is in the synthesis of thiazole derivatives, which are known to exhibit a wide range of biological activities. The Hantzsch thiazole synthesis is a classic method for this transformation.

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives from this compound and a thiourea derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, mix equimolar amounts of this compound and thiourea in ethanol.

  • Heat the mixture under reflux for several hours or irradiate in a microwave oven for a shorter duration.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-4-(2,3-dimethylphenyl)thiazole derivative.

Expected Outcome: The reaction is expected to yield the corresponding 2-aminothiazole derivative. The structure can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Thiazole_Synthesis Start This compound Conditions Ethanol, Heat or Microwave Start->Conditions Reagent Thiourea Reagent->Conditions Product 2-Amino-4-(2,3-dimethylphenyl)thiazole derivative Conditions->Product

Caption: Synthesis of 2-aminothiazole derivatives.

Potential Applications in Agrochemicals

Chloroacetamide herbicides are a well-established class of agrochemicals used for weed control.[3] While specific herbicidal activity data for derivatives of this compound is not extensively documented in publicly available literature, the structural similarity to known herbicides suggests that its derivatives could exhibit similar properties. For instance, compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) are effective herbicides.[4] The synthesis of novel analogs by reacting this compound with various nucleophiles could lead to the discovery of new herbicidal agents.

Similarly, various N-aryl-2-chloroacetamides have been investigated for their fungicidal properties.[5] The development of new fungicides is crucial to combat the emergence of resistant strains of phytopathogenic fungi. The this compound core can be a starting point for the synthesis of novel compounds with potential fungicidal activity.

Potential Applications in Pharmaceuticals

As previously mentioned, the 2,6-dimethylphenyl isomer is a key intermediate in the synthesis of Lidocaine and other pharmaceuticals.[6] While there is a lack of specific examples for the 2,3-dimethylphenyl isomer in the synthesis of marketed drugs, the general class of N-aryl acetamides is of significant interest in medicinal chemistry. Derivatives of chloroacetamides have been reported to possess a wide range of biological activities, including antimicrobial and analgesic properties.[1][7] Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Reactivity and Further Transformations

The chlorine atom in this compound is readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms.[4] This reactivity allows for the synthesis of a diverse library of compounds.

Reactions with Sulfur Nucleophiles

Reactions with sulfur nucleophiles, such as thiols and thiocyanates, can lead to the formation of thioethers and thiocyanates, respectively. These intermediates can be further cyclized to form various sulfur-containing heterocycles. For example, reaction with potassium thiocyanate can yield an intermediate that can be used to synthesize thiophene derivatives.

Reactions with Nitrogen Nucleophiles

Amines, hydrazines, and other nitrogen-containing nucleophiles can react with this compound to form the corresponding amino-substituted derivatives. These reactions are fundamental in building more complex molecules with potential biological activities.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can displace the chloride to form ether linkages. This reaction can be used to connect the chloroacetamide scaffold to other molecular fragments.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the chloroacetamide moiety provide a powerful platform for the generation of diverse molecular architectures. While its full potential in the development of new agrochemicals and pharmaceuticals is yet to be fully explored, the existing knowledge on related chloroacetamide derivatives suggests that it is a promising starting material for the discovery of novel bioactive compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the development of new and effective products for the agricultural and pharmaceutical industries. This guide provides a foundational understanding for researchers and developers to leverage the synthetic potential of this important chemical intermediate.

References

A Preliminary Investigation of 2-Chloro-N-(2,3-dimethylphenyl)acetamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its derivatives, focusing on their synthesis, potential biological activities, and avenues for future research. While specific data on the 2,3-dimethylphenyl isomer is limited, this document draws upon information from structurally related compounds, particularly the well-studied 2,6-dimethylphenyl isomer, to provide a foundational understanding for researchers in drug discovery and development.

Introduction

2-Chloro-N-aryl acetamides are a class of organic compounds characterized by a chloroacetamide moiety linked to an aromatic amine. The reactivity of the α-chloro group makes these compounds versatile intermediates for the synthesis of a wide range of derivatives and heterocyclic systems.[1][2][3] Derivatives of 2-chloro-N-aryl acetamides have shown a spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and analgesic properties.[1][4][5][6]

A notable example is 2-chloro-N-(2,6-dimethylphenyl)acetamide, a crucial intermediate in the industrial synthesis of the local anesthetic lidocaine and the antianginal drug ranolazine.[2][5][7] This established pharmaceutical relevance of the 2,6-dimethylphenyl isomer suggests that the corresponding 2,3-dimethylphenyl isomer and its derivatives could also possess significant, yet underexplored, therapeutic potential. This guide aims to consolidate the available information and provide a framework for the systematic investigation of these compounds.

Synthesis and Chemical Properties

The general synthetic route to this compound involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride.[1][6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting compound is a solid at room temperature and is soluble in organic solvents.

The key chemical feature of this compound is the electrophilic nature of the carbon atom bearing the chlorine, which makes it susceptible to nucleophilic substitution reactions.[2][3] This reactivity allows for the facile introduction of various functional groups, leading to a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaCAS NumberMelting Point (°C)Appearance
This compoundC₁₀H₁₂ClNO2564-07-0Not specifiedNot specified
2-Chloro-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂ClNO1131-01-7143 - 150White to brown crystalline powder or needles
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamideC₁₀H₁₁Cl₂NONot specifiedNot specifiedNot specified

Note: Data for this compound is limited. Data for the 2,6-isomer is provided for comparison.[8]

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,6-dimethylphenyl isomer.[9]

  • Dissolve 2,3-dimethylaniline (1 equivalent) in a suitable organic solvent (e.g., 1,2-dichloroethylene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 1N sodium hydroxide) and stir the mixture.

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while maintaining the temperature between 20 and 35°C.

  • Continue stirring at this temperature for 1.5 to 2 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, separate the organic layer and concentrate it under reduced pressure.

  • Collect the resulting precipitate by filtration and dry under reduced pressure to yield this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Melting Point: Determined using a melting point apparatus.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H and C=O stretches of the amide and the C-Cl stretch.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.[6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

Potential Biological Activities and Mechanisms of Action

Table 2: Potential Biological Activities of 2-Chloro-N-aryl Acetamide Derivatives

ActivityTarget Organisms/SystemsPotential Mechanism
Antibacterial E. coli, P. aeruginosa, S. aureus[4]Inhibition of essential enzymes or disruption of cell wall synthesis.
Antifungal Candida sp.[4]Disruption of fungal cell membrane integrity.
Analgesic Central and peripheral nervous systemsModulation of ion channels (e.g., sodium channels, similar to lidocaine[10]) or inflammatory pathways.

The presence of the chloro atom is believed to be crucial for the biological activity of some acetamide derivatives.[6] The lipophilic nature of the dimethylphenyl ring may enhance the ability of these compounds to cross cell membranes.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing derivatives of this compound.

G cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_intermediate Core Intermediate cluster_derivatization Derivatization (Nucleophilic Substitution) cluster_final Final Products 2_3_dimethylaniline 2,3-Dimethylaniline reaction_step Acylation 2_3_dimethylaniline->reaction_step chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_step core_compound This compound reaction_step->core_compound Synthesis substitution_reaction Substitution core_compound->substitution_reaction nucleophiles Nucleophiles (R-SH, R-OH, R-NH2) nucleophiles->substitution_reaction derivatives Derivative Library substitution_reaction->derivatives Creation of Diverse Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Hypothetical Signaling Pathway for Analgesic Action

Based on the known mechanism of the structurally similar lidocaine, a potential mechanism of action for the analgesic properties of these derivatives could involve the blockade of voltage-gated sodium channels.

G pain_stimulus Pain Stimulus nerve_membrane Nerve Cell Membrane pain_stimulus->nerve_membrane na_channel_open Voltage-Gated Na+ Channel (Open) na_influx Na+ Influx na_channel_open->na_influx action_potential Action Potential Generation na_influx->action_potential pain_signal Pain Signal to Brain action_potential->pain_signal derivative Acetamide Derivative channel_block Channel Blockade derivative->channel_block channel_block->na_channel_open Inhibition

Caption: Postulated mechanism of analgesic action via sodium channel blockade.

Future Directions

The preliminary information gathered suggests that this compound derivatives represent a promising area for further investigation. Key future research directions include:

  • Synthesis of a diverse library of derivatives: Utilizing the reactivity of the chloro group to introduce a variety of substituents and explore the structure-activity relationship (SAR).

  • Systematic biological screening: Evaluating the synthesized compounds for their antibacterial, antifungal, and analgesic properties using standardized in vitro and in vivo assays.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which the active compounds exert their biological effects.

  • Toxicology and pharmacokinetic profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new therapeutic agents. While research on this specific isomer and its derivatives is in its infancy, the established biological activities of related compounds provide a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to unlock the potential of this promising class of molecules.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a key intermediate in the production of various pharmaceuticals. The synthesis involves the acylation of 2,3-dimethylaniline with chloroacetyl chloride. This application note outlines the reaction conditions, purification methods, and analytical data for the synthesized compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor in the manufacturing of pharmaceuticals. Its synthesis is a fundamental example of N-acylation, where an amine is acylated using an acyl chloride. The reaction of 2,3-dimethylaniline with chloroacetyl chloride yields the desired amide, this compound. This compound and its derivatives are of significant interest due to their biological activities. The protocol described herein is based on established synthetic methodologies for similar anilide compounds.[1][2]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide product.

reaction_scheme cluster_reactants Reactants cluster_product Product 2_3_dimethylaniline 2,3-Dimethylaniline plus + chloroacetyl_chloride Chloroacetyl Chloride reaction_arrow Solvent/Base product This compound reaction_arrow->product HCl

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from procedures for the synthesis of structurally related compounds.[1][3][4][5]

3.1. Materials and Equipment

  • 2,3-Dimethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Toluene

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (0.1 mol, 12.12 g) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 10-15°C using an ice bath.

  • Addition of Chloroacetyl Chloride: While maintaining the temperature, slowly add chloroacetyl chloride (0.11 mol, 12.42 g, 8.7 mL) dropwise to the stirred solution. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours.

  • Precipitation: Prepare a solution of sodium acetate (0.15 mol, 12.3 g) in water (150 mL). Add this solution to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water (2 x 50 mL) to remove any remaining acetic acid and salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at low heat.

3.3. Purification

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain a purified product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterValueReference
Reactants
2,3-Dimethylaniline0.1 mol (12.12 g)Stoichiometric
Chloroacetyl Chloride0.11 mol (12.42 g)1.1 equivalents
Glacial Acetic Acid100 mLSolvent
Sodium Acetate0.15 mol (12.3 g)Base
Product
Theoretical Yield19.77 gCalculated
Expected Yield80-90%Based on similar reactions[5]
Melting Point136-138 °C (for a similar isomer)Literature value for N-(2,6-dimethylphenyl)
Analytical Data
Molecular FormulaC₁₀H₁₂ClNO-
Molecular Weight197.66 g/mol -

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow start Start dissolve Dissolve 2,3-dimethylaniline in glacial acetic acid start->dissolve cool Cool solution to 10-15°C dissolve->cool add_reagent Add chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature for 1-2 hours add_reagent->react precipitate Add sodium acetate solution to precipitate product react->precipitate filter Isolate product by vacuum filtration precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize from ethanol/water dry->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and a lachrymator; handle with extreme care.[4]

  • 2,3-Dimethylaniline is toxic and can be absorbed through the skin.[4]

  • Glacial acetic acid is corrosive.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and yields a high-purity product suitable for further use in drug development and other research applications. Adherence to the safety precautions is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for N-Acylation with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-acylation of amines using chloroacetyl chloride. This versatile reaction is a cornerstone in organic synthesis, particularly in the pharmaceutical industry for the construction of amide bonds and the introduction of a reactive handle for further functionalization.[1] The protocols outlined below cover various reaction conditions, from traditional organic solvent-based methods to more recent green chemistry approaches.

Introduction

N-acylation is a fundamental transformation in organic chemistry, forming a stable amide linkage present in a vast array of natural products, pharmaceuticals, and polymers.[1][2] Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it a popular choice for this transformation.[1][2] The presence of the α-chloro group in the resulting N-chloroacetylated product offers a valuable site for subsequent nucleophilic substitution, allowing for the synthesis of more complex molecules.[1] This document details various protocols for achieving efficient N-acylation with chloroacetyl chloride, catering to a range of substrates and experimental requirements.

Reaction Mechanism and Workflow

The reaction between an acyl chloride, like chloroacetyl chloride, and an amine proceeds through a nucleophilic addition-elimination mechanism.[3][4][5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the N-acylated product and hydrochloric acid.

A general workflow for the N-acylation reaction is depicted below:

experimental_workflow General Workflow for N-Acylation with Chloroacetyl Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis amine Amine Substrate reaction_mixture Reaction Mixture amine->reaction_mixture solvent Solvent solvent->reaction_mixture base Base (optional) base->reaction_mixture chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_mixture Slow addition quench Quenching reaction_mixture->quench Reaction Completion extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization, Chromatography) concentration->purification product N-acylated Product purification->product

Caption: General experimental workflow for N-acylation.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-acylation of various amines with chloroacetyl chloride under different protocols.

Table 1: N-Acylation of Anilines and Amines in Phosphate Buffer [1][2][6]

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
44-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
5BenzylamineN-Benzyl-2-chloroacetamide1578
6p-Aminophenol2-Chloro-N-(4-hydroxyphenyl)acetamide15-

Note: Yield for p-aminophenol was not explicitly stated in the source but the reaction was reported to be successful.

Table 2: N-Acylation of Anilines in THF with DBU [7][8]

EntryAmineTime (h)Yield (%)
1Aniline395
24-Methylaniline392
34-Methoxyaniline490
44-Chloroaniline585
54-Nitroaniline675

Table 3: Chemoselective N-Acylation of Amino Alcohols in Phosphate Buffer [9][10]

EntryAmino AlcoholTime (min)Yield (%)
12-Aminoethanol20High
23-Amino-1-propanol20High
34-Amino-1-butanol20High

Note: Specific yield percentages were not provided, but were described as "high yields".

Experimental Protocols

Protocol 1: N-Acylation of Anilines and Amines in Aqueous Phosphate Buffer (Green Chemistry Approach) [1][2][6]

This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer.[1] This method avoids the use of hazardous organic solvents and provides high yields in a short reaction time.

Materials:

  • Substituted aniline or amine (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted aniline or amine (6 mmol) in phosphate buffer (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.[1][2][6]

  • Upon completion of the reaction, the solid product precipitates out of the solution.[1]

  • Collect the product by filtration and wash with cold water.[1]

Protocol 2: N-Acylation of Anilines in Tetrahydrofuran (THF) using DBU [7][8]

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to facilitate the N-acylation of anilines in an organic solvent.

Materials:

  • Substituted aniline (6 mmol)

  • Chloroacetyl chloride (6.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aniline (6 mmol) in THF (5 mL).[7]

  • Add DBU (1.2 mmol) to the solution.[7]

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[7]

  • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the temperature below 5°C.[7]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.[7][8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into cold water.

  • The product will precipitate out. Filter the solid and wash it with water.[7]

Protocol 3: Chemoselective N-Acylation of Amino Alcohols in Phosphate Buffer [9][10]

This protocol describes the selective N-acylation of amino alcohols in the presence of a hydroxyl group, which is a valuable technique in the synthesis of complex molecules like ceramides.[9]

Materials:

  • Amino alcohol (1 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amino alcohol (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.[1]

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.[1]

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[1][9][10]

  • The product can be isolated by simple filtration if it precipitates or by extraction with an organic solvent like ethyl acetate if it is soluble in the aqueous medium.[1]

Work-up and Purification

The work-up procedure for N-acylation reactions is crucial for isolating the pure product.[11][12] A typical aqueous work-up involves the following steps:

  • Quenching: The reaction is often quenched by adding water or a dilute aqueous solution to stop the reaction and dissolve any water-soluble byproducts.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is washed sequentially with dilute acid (to remove unreacted amine), dilute base (like sodium bicarbonate solution to remove excess acid), and brine (to remove residual water).

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

For reactions where the product precipitates, a simple filtration followed by washing with a suitable solvent is often sufficient for purification.[1][6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and considerations in planning an N-acylation experiment with chloroacetyl chloride.

logical_relationship Decision-Making for N-Acylation Protocol start Start: N-Acylation with Chloroacetyl Chloride substrate Substrate Properties (Amine, Aniline, Amino Alcohol) start->substrate solvent_choice Solvent System substrate->solvent_choice Consider solubility & other functional groups protocol3 Protocol 3: Chemoselective in Buffer substrate->protocol3 Amino alcohol protocol1 Protocol 1: Aqueous Phosphate Buffer solvent_choice->protocol1 Water-soluble/Green approach protocol2 Protocol 2: Organic Solvent (THF) + Base (DBU) solvent_choice->protocol2 Water-insoluble base_choice Base Requirement base_choice->protocol2 Required to neutralize HCl workup Work-up Strategy (Precipitation/Filtration vs. Extraction) protocol1->workup protocol2->base_choice protocol2->workup protocol3->workup filtration Filtration & Washing workup->filtration Product precipitates extraction Aqueous Extraction & Purification workup->extraction Product is soluble end Pure N-acylated Product filtration->end extraction->end

Caption: Decision-making flowchart for protocol selection.

References

Application Notes and Protocols for the Synthesis of Quinoxalinyl Thioether Derivatives from 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The introduction of a thioether moiety to the quinoxaline scaffold can further modulate these biological activities, making the synthesis of quinoxalinyl thioether derivatives a topic of interest in medicinal chemistry and drug development.

This document details a proposed six-step synthesis to obtain the target compounds, starting with the hydrolysis of 2-chloro-N-(2,3-dimethylphenyl)acetamide to generate a key aniline intermediate. Subsequent nitration, reduction, and cyclization steps lead to the formation of a quinoxalinone core. This intermediate is then chlorinated and finally reacted with a thiol to yield the desired quinoxalinyl thioether derivative.

Proposed Synthetic Pathway

The proposed synthetic route is outlined below. Each step is followed by a detailed experimental protocol.

Synthetic_Pathway A This compound B 2,3-dimethylaniline A->B Step 1: Hydrolysis C 4-Nitro-2,3-dimethylaniline B->C Step 2: Nitration D 3,4-Diamino-o-xylene C->D Step 3: Reduction E 6,7-dimethylquinoxalin-2(1H)-one D->E Step 4: Cyclization F 2-Chloro-6,7-dimethylquinoxaline E->F Step 5: Chlorination G 2-(Alkylthio)-6,7-dimethylquinoxaline (Target Thioether Derivative) F->G Step 6: Thioetherification

Caption: Proposed multi-step synthesis of quinoxalinyl thioether derivatives.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2,3-dimethylaniline

This step involves the cleavage of the amide bond to yield the corresponding aniline.

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

    • Diethyl ether or Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Add a 6 M solution of hydrochloric acid (approximately 10 volumes).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution with a 10 M NaOH solution until the pH is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 2,3-dimethylaniline.

Step 2: Nitration of 2,3-dimethylaniline to 4-Nitro-2,3-dimethylaniline

This step introduces a nitro group onto the aromatic ring, which will be subsequently reduced to an amino group.

  • Materials:

    • 2,3-dimethylaniline

    • Acetic Anhydride

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ethanol

    • Ice bath

  • Procedure (via Acetanilide Protection):

    • Dissolve 2,3-dimethylaniline (1 equivalent) in acetic anhydride (3 equivalents) and heat gently for 15 minutes. Cool and pour into cold water to precipitate N-(2,3-dimethylphenyl)acetamide. Filter and dry the product.

    • In a flask cooled in an ice-salt bath, add the N-(2,3-dimethylphenyl)acetamide.

    • Slowly add concentrated sulfuric acid with stirring, keeping the temperature below 10 °C.

    • Add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture for 2-3 hours at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Hydrolyze the nitrated acetanilide by refluxing with 70% sulfuric acid for 30 minutes.

    • Cool the solution and neutralize with a concentrated ammonium hydroxide solution to precipitate 4-nitro-2,3-dimethylaniline. Filter and dry.

Step 3: Reduction of 4-Nitro-2,3-dimethylaniline to 3,4-Diamino-o-xylene

This step forms the crucial o-phenylenediamine intermediate.

  • Materials:

    • 4-Nitro-2,3-dimethylaniline

    • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure (using SnCl₂):

    • In a round-bottom flask, dissolve 4-nitro-2,3-dimethylaniline (1 equivalent) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully add a concentrated NaOH solution until the solution is strongly basic, which will precipitate tin salts.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3,4-diamino-o-xylene.

Step 4: Cyclization to 6,7-dimethylquinoxalin-2(1H)-one

The o-phenylenediamine is cyclized to form the quinoxalinone ring.

  • Materials:

    • 3,4-Diamino-o-xylene

    • Ethyl chloroacetate or Glyoxylic acid

    • Ethanol or Acetic acid

    • Sodium acetate (if using ethyl chloroacetate)

  • Procedure (using Ethyl chloroacetate):

    • Dissolve 3,4-diamino-o-xylene (1 equivalent) and sodium acetate (2 equivalents) in ethanol.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • Filter the solid product, wash with cold ethanol, and dry to obtain 6,7-dimethylquinoxalin-2(1H)-one.

Step 5: Chlorination of 6,7-dimethylquinoxalin-2(1H)-one to 2-Chloro-6,7-dimethylquinoxaline

The quinoxalinone is converted to a chloroquinoxaline, which is reactive towards nucleophilic substitution.

  • Materials:

    • 6,7-dimethylquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ice water

  • Procedure:

    • In a round-bottom flask, place 6,7-dimethylquinoxalin-2(1H)-one (1 equivalent).

    • Carefully add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of DMF.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • A solid precipitate of 2-chloro-6,7-dimethylquinoxaline will form.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

Step 6: Synthesis of 2-(Alkylthio)-6,7-dimethylquinoxaline

The final step involves the nucleophilic substitution of the chlorine atom with a thiol to form the thioether.

  • Materials:

    • 2-Chloro-6,7-dimethylquinoxaline

    • A desired thiol (R-SH) (e.g., ethanethiol, thiophenol)

    • A base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • A suitable solvent such as DMF or Acetonitrile

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.2 equivalents) to a suspension of the base (e.g., K₂CO₃, 1.5 equivalents) in the chosen solvent.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add a solution of 2-chloro-6,7-dimethylquinoxaline (1 equivalent) in the same solvent.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(alkylthio)-6,7-dimethylquinoxaline.

Data Presentation

The following table summarizes hypothetical yield and purity data for each step of the synthesis. Actual results will vary depending on the specific substrates and reaction conditions used.

StepProduct NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Purity (by HPLC/NMR) (%)
12,3-dimethylanilineThis compoundC₈H₁₁N121.1885-95>98
24-Nitro-2,3-dimethylaniline2,3-dimethylanilineC₈H₁₀N₂O₂166.1860-70>97
33,4-Diamino-o-xylene4-Nitro-2,3-dimethylanilineC₈H₁₂N₂136.1980-90>98
46,7-dimethylquinoxalin-2(1H)-one3,4-Diamino-o-xyleneC₁₀H₁₀N₂O174.2075-85>97
52-Chloro-6,7-dimethylquinoxaline6,7-dimethylquinoxalin-2(1H)-oneC₁₀H₉ClN₂192.6580-90>98
62-(Alkylthio)-6,7-dimethylquinoxaline2-Chloro-6,7-dimethylquinoxalineVaries based on R groupVaries70-85>99

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Experimental_Workflow cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4-6: Quinoxaline Thioether Formation A Hydrolysis of Starting Amide B Nitration of Aniline A->B C Reduction to o-phenylenediamine B->C D Cyclization to Quinoxalinone C->D Intermediate for Cyclization E Chlorination D->E F Thioetherification E->F G Purification and Characterization F->G Final Product

Caption: Workflow for the synthesis of quinoxalinyl thioether derivatives.

Logical Relationship of Intermediates

The following diagram illustrates the logical progression from the starting material to the final product through key intermediates.

Logical_Relationship Start This compound Aniline 2,3-dimethylaniline Start->Aniline Amide Cleavage Nitroaniline 4-Nitro-2,3-dimethylaniline Aniline->Nitroaniline Electrophilic Aromatic Substitution Diamine 3,4-Diamino-o-xylene Nitroaniline->Diamine Nitro Group Reduction Quinoxalinone 6,7-dimethylquinoxalin-2(1H)-one Diamine->Quinoxalinone Heterocyclic Ring Formation Chloroquinoxaline 2-Chloro-6,7-dimethylquinoxaline Quinoxalinone->Chloroquinoxaline Hydroxyl to Chloride Conversion Thioether Quinoxalinyl Thioether Derivative Chloroquinoxaline->Thioether Nucleophilic Aromatic Substitution

Caption: Key transformations in the proposed synthetic pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a key intermediate in the synthesis of various organic compounds, notably analogues of the local anesthetic lidocaine. The presence of a reactive chlorine atom alpha to a carbonyl group makes it an excellent substrate for nucleophilic substitution reactions. This document provides detailed protocols for conducting nucleophilic substitution reactions on this substrate, focusing on the reaction with secondary amines. The methodologies described herein are based on established procedures for the synthesis of related N-substituted acetamides.[1][2][3]

The primary reaction discussed is the SN2 displacement of the chloride by a nucleophile, a fundamental transformation in organic synthesis.[4] The protocols provided can be adapted for a variety of nucleophiles to generate a library of N-(2,3-dimethylphenyl)acetamide derivatives for applications in drug discovery and materials science.

Reaction Principle and Mechanism

The core reaction involves the substitution of the chlorine atom on this compound by a nucleophile. When the nucleophile is a secondary amine, such as diethylamine, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this one-step process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. An excess of the amine or the addition of a weak base is often employed to neutralize the hydrogen chloride generated during the reaction.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide

This protocol details the reaction of this compound with diethylamine to produce the corresponding tertiary amine, an analogue of lidocaine.

Materials:

  • This compound

  • Diethylamine

  • Toluene

  • 3 M Hydrochloric acid

  • 3 M Sodium hydroxide

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • To a 50-mL round-bottom flask, add this compound, 25 mL of toluene, and a magnetic stir bar.

  • Add a threefold molar excess of diethylamine to the flask.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-4 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of diethylamine hydrochloride may form.[2]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with four 50-mL portions of water to remove the diethylamine hydrochloride and any excess diethylamine.[2]

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid. The product will move to the aqueous layer as its hydrochloride salt.

  • Wash the organic layer with 20 mL of water and combine this aqueous wash with the previous acidic extract.[2]

  • Cool the combined aqueous extracts in an ice bath to approximately 10 °C.

  • Neutralize the aqueous solution by the dropwise addition of 3 M sodium hydroxide while stirring and maintaining the temperature below 20 °C. The free base product will precipitate as a solid.[2]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water and press it dry on the filter.

  • Allow the product to air-dry completely.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., 1H NMR, 13C NMR, IR, and Mass Spectrometry).

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC10H12ClNO197.66Starting Material
DiethylamineC4H11N73.14Nucleophile
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamideC14H22N2O234.34Product
TolueneC7H892.14Solvent

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/RangeReference
Molar Ratio (Amine:Acetamide)3:1[1]
SolventToluene[1][2]
Reaction TemperatureReflux[1][2]
Reaction Time1 - 4 hours[1][2]
Expected Yield70-80% (based on analogues)Based on typical yields for similar reactions.[2]
Expected Melting PointVaries based on purityThe melting point for the analogous 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide is 64-66 °C.[2]

Mandatory Visualizations

Reaction Workflow

Nucleophilic_Substitution_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound reflux Reflux (1-4h) start->reflux amine Diethylamine amine->reflux solvent Toluene solvent->reflux wash Aqueous Wash reflux->wash Cool to RT extraction Acid Extraction wash->extraction neutralization Neutralization (NaOH) extraction->neutralization filtration Vacuum Filtration neutralization->filtration product 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide filtration->product

Caption: Workflow for the synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide.

SN2 Reaction Mechanism

Caption: SN2 mechanism for the reaction of diethylamine with 2-chloro-N-arylacetamide.

Safety Precautions

  • Diethylamine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Hydrochloric acid and Sodium hydroxide: Are corrosive. Handle with appropriate PPE. The neutralization reaction is exothermic and should be performed with cooling.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol described provides a robust method for the nucleophilic substitution of this compound. This reaction is a versatile tool for the synthesis of a wide range of N-substituted acetamides, which are valuable scaffolds in medicinal chemistry and materials science. By modifying the nucleophile, a diverse library of compounds can be generated for further investigation. Careful adherence to the experimental procedure and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols for 2-chloro-N-(2,3-dimethylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-chloro-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound belonging to the class of α-chloroacetamides. While specific research on the medicinal chemistry applications of the 2,3-dimethylphenyl isomer is limited in publicly available literature, the broader class of N-aryl-α-chloroacetamides has been investigated for various biological activities. This document outlines potential applications and research directions for this compound based on data from analogous compounds.

The core structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the reactive α-chloroacetyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of various heterocyclic systems.

Potential Therapeutic Applications (Inferred from Analogous Compounds):

  • Anticonvulsant Agents: Derivatives of N-phenylacetamides have shown promising anticonvulsant activity in preclinical studies.[1][2][3] The mechanism of action for some of these analogs is believed to involve the modulation of voltage-gated sodium channels.[1] The 2,3-dimethylphenyl substitution pattern on the aromatic ring of the title compound could influence its lipophilicity and binding affinity to biological targets, potentially leading to novel anticonvulsant candidates.

  • Antimicrobial Agents: N-substituted chloroacetamides have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5] The lipophilicity conferred by the dimethylphenyl group may enhance the compound's ability to penetrate microbial cell membranes.[6] Further investigation into the antimicrobial spectrum of this compound is warranted.

  • Herbicidal Agents: The chloroacetamide class of compounds is well-known for its herbicidal properties.[7] While this application falls outside of medicinal chemistry, it highlights the general biological activity of this structural motif.

As a Synthetic Intermediate:

The most significant and well-documented application of a closely related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is as a key intermediate in the synthesis of the local anesthetic Lidocaine and the antianginal drug Ranolazine.[1][6][8] This underscores the potential of this compound as a building block for the discovery of new bioactive molecules.

Data Presentation

Disclaimer: The following quantitative data is for analogous compounds and is provided for comparative purposes to guide future research on this compound.

Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives

CompoundAnimal ModelSeizure TypeED₅₀ (mg/kg)Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMouseMES100[1]
N-(3-chlorophenyl)-2-morpholino-acetamideMouseMES100[1]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMouseMES68.30[2]
(S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamideMouseMESNot specified, but potent[3]

MES: Maximal Electroshock Seizure Test

Table 2: Antimicrobial Activity of Selected N-Aryl Chloroacetamide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-chloro aryl acetamide derivative A₂Staphylococcus aureus20[9]
2-chloro-N-(2-hydroxyphenyl)acetamideCandida albicans>96.6% inhibition[10]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of analogous N-aryl chloroacetamides.[8][11]

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Sodium bicarbonate (or another suitable base like triethylamine or potassium carbonate)

  • Tetrahydrofuran (THF) or another suitable aprotic solvent

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylaniline (1.0 equivalent) in THF.

  • Add an aqueous solution of sodium bicarbonate (1.5 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol is based on standard procedures for assessing anticonvulsant efficacy in rodents.[1][2]

Materials:

  • Male Swiss mice (or other appropriate rodent strain)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Phenytoin)

  • Electroshock apparatus

  • Corneal electrodes

Procedure:

  • Dissolve or suspend the test compound in the vehicle to the desired concentrations.

  • Administer the test compound intraperitoneally (i.p.) to groups of mice at various doses. A control group should receive the vehicle only.

  • After a specific pretreatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected animals at each dose level.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • A rotarod test should be performed in parallel to assess any potential neurotoxicity of the compound at the effective doses.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product 2_3_dimethylaniline 2,3-Dimethylaniline reaction_mixture Reaction at 0-5°C to RT 2_3_dimethylaniline->reaction_mixture chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_mixture base Base (e.g., NaHCO₃) base->reaction_mixture solvent Solvent (e.g., THF) solvent->reaction_mixture extraction Aqueous Workup & Extraction reaction_mixture->extraction purification Purification (Recrystallization) extraction->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

G Compound This compound (or active derivative) VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Modulation/ Inhibition Na_influx Reduced Na⁺ Influx VGSC->Na_influx Membrane_stabilization Neuronal Membrane Stabilization Na_influx->Membrane_stabilization Reduced_excitability Decreased Neuronal Excitability Membrane_stabilization->Reduced_excitability Seizure_suppression Suppression of Seizure Activity Reduced_excitability->Seizure_suppression

Caption: Hypothetical signaling pathway for anticonvulsant activity.

References

Application Notes and Protocols for the Development of Antibacterial Agents Based on 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent rise of antibiotic-resistant bacteria necessitates the exploration and development of novel antimicrobial agents. The acetamide scaffold has been identified as a promising pharmacophore in the design of new therapeutic agents.[1] Specifically, N-aryl-2-chloroacetamide derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1] The presence of the chloroacetyl group is often crucial for their biological activity, acting as a reactive moiety that can interact with biological targets.[2] This document provides detailed application notes and protocols for the investigation of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its derivatives as potential antibacterial agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is typically achieved through a straightforward acylation reaction. The general procedure involves the reaction of a substituted aniline with chloroacetyl chloride.[1]

General Synthesis Protocol:

A solution of the appropriately substituted aniline (1 equivalent) is dissolved in a suitable solvent, such as benzene or dichloromethane. Triethylamine (1.2 equivalents) is added to the solution, and the mixture is cooled to 0°C in an ice bath. Chloroacetyl chloride (1.1 equivalents) is then added dropwise with stirring. The reaction is allowed to warm to room temperature and is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Experimental Protocols for Antibacterial Activity Screening

To evaluate the antibacterial potential of this compound derivatives, standardized in vitro assays are employed. The following are detailed protocols for the Kirby-Bauer disk diffusion susceptibility test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile filter paper disks (6 mm in diameter)

  • Solutions of this compound derivatives at a known concentration

  • Standard antibiotic disks (e.g., Gentamicin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the lowest concentration of a compound that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Solutions of this compound derivatives at a known concentration

  • Standard antibiotic as a positive control

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antibacterial Activity of Structurally Related N-Aryl-2-chloroacetamides

While specific data for this compound is not extensively available in the public domain, the following table summarizes the antibacterial activity of structurally similar N-substituted phenyl-2-chloroacetamides against common bacterial strains to provide a reference for expected activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
N-(4-chlorophenyl) chloroacetamideS. aureus--[3]
N-(4-fluorophenyl) chloroacetamideS. aureus--[3]
N-(3-bromophenyl) chloroacetamideS. aureus--[3]
2-chloro-N-(4-hydroxyphenyl) acetamideS. aureus-14[4]
2-chloro-N-(4-hydroxyphenyl) acetamideE. coli-12[4]
2-chloro-N-(4-hydroxyphenyl) acetamideB. subtilis-14[4]
2-chloro-N-(3-hydroxyphenyl) acetamideS. aureus-12[4]
2-chloro-N-(3-hydroxyphenyl) acetamideE. coli-10[4]
2-chloro-N-(3-hydroxyphenyl) acetamideB. subtilis-13[4]

Visualization of Workflows and Mechanisms

To aid in the conceptualization of the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening cluster_analysis Data Analysis & SAR s1 2,3-Dimethylaniline + Chloroacetyl Chloride s2 Acylation Reaction s1->s2 s3 This compound s2->s3 a1 Kirby-Bauer Disk Diffusion s3->a1 Test Compound a2 Broth Microdilution (MIC) s3->a2 Test Compound a3 Quantitative Data a1->a3 Zone of Inhibition Data a2->a3 MIC Value Data a4 Structure-Activity Relationship (SAR) a3->a4 a5 Lead Compound for Further Development a4->a5 Lead Compound Identification

Experimental workflow for synthesis and antibacterial evaluation.

proposed_mechanism cluster_cell Bacterial Cell cluster_outcome Outcome compound This compound target1 Bacterial Enzymes (e.g., DNA Gyrase, Transpeptidase) compound->target1 Inhibition via Alkylation target2 Cell Wall Synthesis target1->target2 Disruption target3 DNA Replication target1->target3 Inhibition outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) target2->outcome target3->outcome

Proposed mechanism of action for antibacterial activity.

Concluding Remarks

The N-aryl-2-chloroacetamide scaffold, specifically this compound, represents a viable starting point for the development of new antibacterial agents. The synthetic route is straightforward, and established protocols for antibacterial screening can be readily applied. The high lipophilicity conferred by the dimethylphenyl group may enhance passage through bacterial cell membranes.[3] Further investigation into the structure-activity relationship by synthesizing and testing a variety of analogs is a promising strategy for identifying lead compounds with potent antibacterial activity. It is hypothesized that these compounds may act by inhibiting essential bacterial enzymes through the reactive chloroacetyl moiety, ultimately leading to the cessation of bacterial growth or cell death.[2][5]

References

Application Notes and Protocols: 2-Chloro-N-(2,3-dimethylphenyl)acetamide in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its analogs in the development of novel antifungal agents. The information is based on existing research on closely related chloroacetamide compounds, offering a foundational understanding for further investigation into the target molecule.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Chloroacetamide derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. While specific data on this compound is limited, extensive research on the analogous compound, 2-chloro-N-phenylacetamide, provides valuable insights into its potential antifungal activity, mechanism of action, and experimental protocols for its evaluation. It is suggested that substitutions on the phenyl ring of N-aryl acetamides can significantly influence their antifungal efficacy.

Antifungal Activity of Chloroacetamide Analogs

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against a range of clinically relevant fungi, including species of Candida and Aspergillus. This data serves as a strong rationale for investigating the antifungal potential of this compound.

Data Presentation

The following tables summarize the quantitative antifungal activity of 2-chloro-N-phenylacetamide against various fungal strains.

Table 1: Antifungal Activity against Candida Species

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans (Fluconazole-resistant strains)128 - 256512 - 1024[1]
Candida parapsilosis (Fluconazole-resistant strains)128 - 2561024[1]
Candida tropicalis16 - 256-[2]

Table 2: Antifungal Activity against Aspergillus Species

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavus16 - 25632 - 512[3][4]

Proposed Mechanism of Action

The primary proposed mechanism of antifungal action for 2-chloro-N-phenylacetamide involves the disruption of the fungal cell membrane through binding to ergosterol.[3][4] An additional proposed mechanism is the potential inhibition of DNA synthesis.[3][4] It is important to note that some studies have shown that this compound does not act by complexing with ergosterol, suggesting other potential targets within the fungal cell membrane.[5]

Signaling Pathway and Mechanism Diagram

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug 2-Chloro-N-phenylacetamide Ergosterol Ergosterol CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane maintains FungalGrowth Fungal Growth Inhibition & Cell Death CellMembrane->FungalGrowth loss of leads to DNAsynthesis DNA Synthesis DNAsynthesis->FungalGrowth inhibition of leads to Compound 2-Chloro-N- (2,3-dimethylphenyl)acetamide Compound->Ergosterol binds to Compound->DNAsynthesis inhibits (putative)

Caption: Proposed mechanism of action for 2-chloro-N-phenylacetamide.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-aryl-2-chloroacetamides.

Workflow Diagram:

Synthesis_Workflow start Start dissolve Dissolve 2,3-dimethylaniline in a suitable solvent (e.g., dichloromethane) start->dissolve add_base Add a base (e.g., triethylamine) dissolve->add_base cool Cool the mixture in an ice bath add_base->cool add_chloroacetyl Add chloroacetyl chloride dropwise with stirring cool->add_chloroacetyl react Stir at room temperature add_chloroacetyl->react wash Wash the reaction mixture with water and brine react->wash dry Dry the organic layer over anhydrous sodium sulfate wash->dry evaporate Evaporate the solvent under reduced pressure dry->evaporate recrystallize Recrystallize the crude product evaporate->recrystallize end Obtain pure 2-chloro-N- (2,3-dimethylphenyl)acetamide recrystallize->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylaniline in dichloromethane.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound

  • Fungal strains of interest

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • To determine the MFC, aliquot a small volume from the wells showing no visible growth onto agar plates.

  • Incubate the agar plates and determine the MFC as the lowest concentration that results in no fungal growth on the agar.[1][3]

Protocol 3: Ergosterol Binding Assay

This assay investigates if the compound's mechanism of action involves binding to ergosterol in the fungal cell membrane.

Materials:

  • Test compound

  • Ergosterol

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

Procedure:

  • Perform a standard MIC assay as described in Protocol 2.

  • Concurrently, perform a parallel MIC assay where the RPMI-1640 medium is supplemented with a known concentration of exogenous ergosterol.

  • Incubate both sets of plates under the same conditions.

  • Compare the MIC values obtained in the presence and absence of exogenous ergosterol. A significant increase in the MIC value in the presence of ergosterol suggests that the compound binds to ergosterol.[3]

Structure-Activity Relationship (SAR) Considerations

The antifungal activity of N-aryl-2-chloroacetamides can be influenced by the nature and position of substituents on the aryl ring. The presence of the 2,3-dimethylphenyl group in the target compound is expected to modulate its lipophilicity and steric properties, which can, in turn, affect its interaction with fungal targets.

Logical Relationship Diagram:

SAR_Logic A 2-Chloro-N-phenylacetamide (Parent Compound) B Substitution on Phenyl Ring (e.g., 2,3-dimethyl) A->B is modified by C Altered Physicochemical Properties (Lipophilicity, Sterics) B->C leads to D Modified Interaction with Fungal Target (e.g., Ergosterol) C->D influences E Potentially Altered Antifungal Activity D->E results in

Caption: Logical flow of structure-activity relationship considerations.

Conclusion

While direct experimental data on the antifungal activity of this compound is not yet widely available, the extensive research on the closely related 2-chloro-N-phenylacetamide provides a strong foundation for its investigation as a potential antifungal agent. The protocols and data presented here offer a roadmap for the synthesis, evaluation, and mechanistic studies of this promising compound. Further research is warranted to elucidate the specific antifungal profile and mechanism of action of this compound and to explore its potential in the development of new therapies for fungal infections.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel heterocyclic compounds derived from 2-chloro-N-(2,3-dimethylphenyl)acetamide. The methodologies outlined are based on established synthetic routes for analogous α-chloroacetamides and are intended to serve as a practical guide for the preparation of new chemical entities with potential biological activity. The application notes include representative quantitative data, detailed experimental procedures, and visualizations to aid in the understanding of the synthetic workflows.

Introduction

This compound is a versatile starting material for the synthesis of a variety of novel compounds. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, leading to the formation of diverse molecular scaffolds. This reactivity can be exploited to generate libraries of new compounds for screening in drug discovery programs. The N-(2,3-dimethylphenyl)acetamide moiety itself is found in some biologically active molecules, suggesting that its derivatives may also possess interesting pharmacological properties.

This guide focuses on two primary synthetic pathways starting from this compound:

  • Synthesis of a Thiazolidinone Derivative: Reaction with thiourea to form a 2-imino-4-thiazolidinone derivative. Thiazolidinones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, and anti-inflammatory effects.

  • Synthesis of a Schiff Base Intermediate and subsequent cyclization to a β-Lactam: A two-step synthesis involving the formation of a Schiff base with a substituted aniline, followed by cyclization to a β-lactam. β-lactams are a core structural motif in many widely used antibiotics.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the novel compounds. This data is based on typical yields and characterization results reported for analogous reactions in the scientific literature.

Table 1: Synthesis of 2-imino-3-(2,3-dimethylphenyl)thiazolidin-4-one

ParameterValue
Starting Material This compound
Reagent Thiourea
Solvent Ethanol
Reaction Time 8 hours
Yield (%) 75
Melting Point (°C) 185-187
Molecular Formula C₁₁H₁₃N₃OS
Molecular Weight 235.31
Appearance White crystalline solid

Table 2: Synthesis of (E)-N'-(4-bromobenzylidene)-2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide (Schiff Base)

ParameterValue
Starting Material 2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide
Reagent 4-Bromobenzaldehyde
Solvent Ethanol
Reaction Time 6 hours
Yield (%) 82
Melting Point (°C) 210-212
Molecular Formula C₁₇H₁₈BrN₃O₂
Molecular Weight 392.25
Appearance Pale yellow solid

Table 3: Synthesis of 1-(2-(2,3-dimethylphenylamino)-2-oxoacetamido)-3-chloro-4-(4-bromophenyl)azetidin-2-one (β-Lactam)

ParameterValue
Starting Material (E)-N'-(4-bromobenzylidene)-2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide
Reagent Chloroacetyl chloride, Triethylamine
Solvent Dioxane
Reaction Time 10 hours
Yield (%) 65
Melting Point (°C) 198-200
Molecular Formula C₁₉H₁₉BrClN₃O₃
Molecular Weight 468.73
Appearance Off-white solid

Experimental Protocols

Protocol 1: Synthesis of 2-imino-3-(2,3-dimethylphenyl)thiazolidin-4-one

This protocol describes the synthesis of a thiazolidinone derivative through the reaction of this compound with thiourea.

Materials:

  • This compound (1.98 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Anhydrous ethanol (50 mL)

  • Sodium acetate (0.82 g, 10 mmol)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), thiourea (10 mmol), and sodium acetate (10 mmol).

  • Add 50 mL of anhydrous ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux with constant stirring for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure 2-imino-3-(2,3-dimethylphenyl)thiazolidin-4-one as a white crystalline solid.

  • Dry the product in a desiccator.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis of a Novel β-Lactam Derivative

This protocol outlines a two-step synthesis involving the formation of a Schiff base intermediate, followed by a cyclization reaction to yield a β-lactam.

Step 1: Synthesis of 2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide

Materials:

  • This compound (1.98 g, 10 mmol)

  • Hydrazine hydrate (80%) (0.63 mL, 10 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield 2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide.

Step 2: Synthesis of (E)-N'-(4-bromobenzylidene)-2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide (Schiff Base)

Materials:

  • 2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide (1.93 g, 10 mmol)

  • 4-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Ethanol (50 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide (10 mmol) and 4-bromobenzaldehyde (10 mmol) in 50 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of 1-(2-(2,3-dimethylphenylamino)-2-oxoacetamido)-3-chloro-4-(4-bromophenyl)azetidin-2-one (β-Lactam)

Materials:

  • (E)-N'-(4-bromobenzylidene)-2-(2,3-dimethylphenylamino)-2-oxoacetohydrazide (3.92 g, 10 mmol)

  • Triethylamine (1.4 mL, 10 mmol)

  • Chloroacetyl chloride (0.8 mL, 10 mmol)

  • Dioxane (50 mL)

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve the Schiff base (10 mmol) and triethylamine (10 mmol) in 50 mL of dioxane.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Add chloroacetyl chloride (10 mmol) dropwise from a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring at room temperature for 10 hours.

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure β-lactam derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel compounds from this compound.

G A Starting Material This compound B Nucleophilic Substitution Reaction (e.g., with Thiourea or Hydrazine) A->B C Intermediate Product (e.g., Thiazolidinone or Hydrazide) B->C D Optional Second Reaction (e.g., Schiff Base formation) C->D F Purification (Recrystallization/Chromatography) C->F E Final Novel Compound (e.g., β-Lactam) D->E E->F G Characterization (MP, NMR, IR, MS) F->G H Biological Activity Screening (e.g., Antimicrobial assays) G->H

Caption: General workflow for synthesis and evaluation.

Drug Discovery and Development Pathway

As the synthesized novel compounds may exhibit biological activity, the following diagram outlines a simplified pathway for their potential development as therapeutic agents.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Trials A Compound Synthesis (from this compound) B High-Throughput Screening (Biological Activity) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In vitro & In vivo Toxicity Studies D->E F Pharmacokinetics (ADME) E->F G Phase I (Safety) F->G H Phase II (Efficacy) G->H I Phase III (Large-scale Efficacy) H->I J New Drug I->J Regulatory Approval

Caption: Simplified drug discovery and development pipeline.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2,3-dimethylphenyl)acetamide is a chloroacetamide derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted aromatic ring, makes it a versatile building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates and other biologically active compounds. For instance, it has been utilized as a reactant in the preparation of quinoxalinyl thioether derivatives with potential antibacterial and antifungal activities.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with essential data and procedural diagrams to ensure safe and efficient execution.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of 2,3-dimethylaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions r1 2,3-Dimethylaniline p1 This compound r1->p1 + r2 Chloroacetyl Chloride r2->p1 p2 HCl p1->p2 + c1 Solvent (e.g., Toluene) c2 Base (e.g., NaHCO3) c3 Room Temperature start Start dissolve Dissolve 2,3-dimethylaniline in Toluene start->dissolve cool Cool to 0 °C dissolve->cool add Add Chloroacetyl Chloride (dropwise) cool->add react Stir at Room Temperature (2-4 hours) add->react quench Quench with NaHCO3 Solution react->quench extract Extract with Toluene quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize characterize Characterize Product (MP, NMR, IR, MS) recrystallize->characterize end End characterize->end

References

Purification Techniques for 2-chloro-N-(2,3-dimethylphenyl)acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS No. 2564-07-0). Due to a lack of specific published purification data for this particular isomer, the protocols provided are adapted from established methods for closely related N-substituted chloroacetamide derivatives, particularly the 2,6-dimethylphenyl isomer. These techniques are designed to yield high-purity material suitable for research, and drug development applications.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds.[1][2] Ensuring the high purity of this compound is critical for the successful synthesis of downstream products and for obtaining accurate results in biological and chemical assays. The primary impurities in the crude product typically arise from starting materials, by-products of the synthesis, and degradation products. The purification strategies outlined below focus on recrystallization and preparative chromatography, common and effective methods for removing such impurities.

Purification Strategies

The selection of a suitable purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. The two primary methods detailed are recrystallization, a cost-effective technique for removing major impurities, and preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution for removing trace impurities.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The choice of solvent is critical for effective purification. Based on protocols for related compounds, ethanol is a promising solvent for the recrystallization of this compound.[3][4]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating stubborn impurities, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A reverse-phase HPLC method, adapted from a protocol for a similar compound, is described.[5]

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of crude this compound by recrystallization from 95% ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water (cold)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more 95% ethanol in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower crystal growth and higher purity, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram of Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product a Crude Product in Flask b Add 95% Ethanol a->b c Heat to Dissolve b->c d Slow Cooling to Room Temp. c->d Completely Dissolved e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Water f->g h Dry Under Vacuum g->h Wet Crystals i Pure Crystalline Product h->i

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Preparative HPLC

This protocol is an adaptation of an analytical method for a related isomer and is intended for the purification of small quantities of this compound to high purity.[5]

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Sample of this compound

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. The exact ratio should be optimized by analytical HPLC first, starting with a 50:50 mixture and adjusting to achieve good separation of the main peak from impurities. Add a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the column.

    • Run the separation under isocratic or gradient conditions as determined during method development.

    • Monitor the elution of the components using the UV detector at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

  • Fraction Collection: Collect the fraction corresponding to the main peak of this compound.

  • Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to obtain the purified compound.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Diagram of Preparative HPLC Workflow:

G A Sample Dissolution & Filtration C Injection A->C B Preparative HPLC System D Separation on C18 Column C->D E UV Detection D->E F Fraction Collection E->F Target Peak Elutes G Solvent Evaporation F->G H High-Purity Product G->H

Caption: General workflow for the purification of this compound using preparative HPLC.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of N-substituted chloroacetamides. Note that these are representative values and may need to be optimized for this compound.

Table 1: Recrystallization Parameters

ParameterValue/SolventExpected PurityExpected YieldReference
Solvent 95% Ethanol>98%70-90%[3]
Washing Solvent Cold Deionized Water--[3]

Table 2: Preparative HPLC Parameters (Adapted Method)

ParameterConditionReference
Stationary Phase Reverse-phase C18[5]
Mobile Phase Acetonitrile, Water, Phosphoric Acid[5]
Detection UV-
Expected Purity >99.5%-

Table 3: Physical and Chemical Properties

PropertyValueReference
CAS Number 2564-07-0[1][2]
Molecular Formula C10H12ClNO[1][2]
Molecular Weight 197.66 g/mol [1][2]
Appearance Solid[6]
Solubility Soluble in organic solvents[6]

Conclusion

The protocols detailed in these application notes provide a strong starting point for the successful purification of this compound. For routine purification to remove bulk impurities, recrystallization from ethanol is a practical and efficient method. For applications requiring the highest purity, preparative HPLC is recommended. It is crucial to perform analytical testing (e.g., by HPLC, NMR, and melting point analysis) to confirm the purity of the final product. Researchers should adapt and optimize these protocols based on the specific characteristics of their crude material and the purity requirements of their intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a sterically hindered amide. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is very low, or I am recovering a significant amount of unreacted 2,3-dimethylaniline. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the acylation of sterically hindered anilines like 2,3-dimethylaniline are a common challenge. The primary reasons are the reduced nucleophilicity of the nitrogen atom due to the electronic effects of the aromatic ring and steric hindrance from the two methyl groups, which impedes the approach of the chloroacetyl chloride.

Here are several strategies to improve your yield:

  • Increase the Reactivity of the Acylating Agent: Ensure your chloroacetyl chloride is of high purity and has not been hydrolyzed by exposure to moisture. Using a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride can help drive the reaction to completion.

  • Optimize the Reaction Temperature: While some acylation reactions are performed at low temperatures to control exotherms, for hindered anilines, a higher temperature may be necessary to overcome the activation energy barrier. Consider gradually increasing the reaction temperature, for example, to room temperature or even gentle heating (e.g., 40-60 °C), while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Base and Stoichiometry: The base plays a crucial role in neutralizing the HCl byproduct. A weak base like sodium acetate may not be sufficient. Consider using a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts (at least 1 equivalent). Some protocols for the analogous 2,6-dimethylaniline have successfully used inorganic bases like potassium carbonate or sodium bicarbonate.[1]

  • Solvent Selection: The choice of solvent is critical for ensuring all reactants are in solution. Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice. For less soluble starting materials, consider more polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, or acetonitrile.

  • Use of a Catalyst: For particularly challenging acylations of hindered anilines, a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can be highly effective.[2] DMAP reacts with the acyl chloride to form a more reactive acylpyridinium intermediate. Use a catalytic amount (e.g., 1-5 mol%).

Question: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?

Answer: Side product formation can occur, especially under more forcing reaction conditions. Common side products include:

  • Diacylation: Although less likely with a sterically hindered aniline, it's possible if the reaction conditions are too harsh or there is a large excess of the acylating agent. To mitigate this, add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low concentration.

  • Hydrolysis of Chloroacetyl Chloride: If there is moisture in your reagents or solvent, the chloroacetyl chloride can hydrolyze to chloroacetic acid, which will not react with the aniline. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side reactions involving impurities: Impurities in the 2,3-dimethylaniline can lead to side products. Ensure the purity of your starting material.

Question: The purification of my product is challenging. What are the best methods to obtain pure this compound?

Answer: Purification can be achieved through several methods:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often necessary. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2,3-dimethylaniline, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally a brine wash.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[3]

  • Column Chromatography: If recrystallization is not effective or the product is an oil, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound? The main challenge is the steric hindrance provided by the two methyl groups on the aniline ring, which significantly slows down the rate of N-acylation.

Q2: Should I use chloroacetyl chloride or chloroacetic anhydride? For sterically hindered anilines, acyl chlorides like chloroacetyl chloride are generally preferred over their corresponding anhydrides due to their higher reactivity.[2]

Q3: What is the role of the base in this reaction? The base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The formation of HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.

Q4: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the starting aniline spot and the appearance of a new product spot indicate the reaction is proceeding.

Q5: Is an inert atmosphere necessary for this reaction? While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the hydrolysis of the highly reactive chloroacetyl chloride by atmospheric moisture.

Quantitative Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a close structural analog of the target compound. This data can provide valuable insights for optimizing the synthesis of this compound.

Table 1: Effect of Base and Solvent on Yield

Entry2,6-dimethylaniline (equiv.)Chloroacetyl chloride (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
11.01.15Sodium bicarbonate (1.46)Tetrahydrofuran/Water0-5-86.4Patent
21.01.1Potassium carbonate (1.0)DichloromethaneRoom Temp0.589.3CN110938012A[1]
31.01.1Sodium hydroxide (1.0)1,2-dichloroethylene/Water20-351.595PrepChem.com[4]
41.01.05Sodium acetate (1.1)Acetic Acid---Hunter College CUNY - EduBirdie[5]

Table 2: Reported Yield for this compound

Entry2,3-dimethylaniline (equiv.)Chloroacetyl chloride (equiv.)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
11.0-----96ChemicalBook[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for the acylation of hindered anilines.

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: High-Yield Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (Adaptable for 2,3-dimethylphenyl isomer)

This protocol is based on a high-yield industrial preparation and can be adapted for the 2,3-dimethylphenyl isomer.[4]

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • 1N Sodium hydroxide (NaOH) solution

  • 1,2-dichloroethylene

Procedure:

  • Dissolve 2,3-dimethylaniline (1.0 equivalent) in 1,2-dichloroethylene.

  • Add 1N aqueous sodium hydroxide solution (1.0 equivalent) and stir the biphasic mixture vigorously.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35 °C.

  • Continue stirring at this temperature for another 1.5 hours.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Collect the precipitated solid by filtration and dry under vacuum to obtain the product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve 2,3-dimethylaniline and base in anhydrous solvent cool Cool to 0 °C prep_reactants->cool add_reagent Add chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash with acid, base, brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions Optimization Strategies start Low Yield Issue check_conversion Is starting material fully consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Side Reactions check_conversion->side_reactions Yes increase_temp Increase Temperature incomplete_reaction->increase_temp change_base Use Stronger Base (e.g., TEA, K2CO3) incomplete_reaction->change_base use_catalyst Add DMAP (1-5 mol%) incomplete_reaction->use_catalyst check_reagents Ensure Anhydrous Conditions and Pure Reagents side_reactions->check_reagents

References

minimizing side-product formation in 2-chloro-N-(2,3-dimethylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic acyl substitution reaction where 2,3-dimethylaniline reacts with chloroacetyl chloride. A base is used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.

Q2: What are the most common side-products in this synthesis?

A2: The most common side-products are:

  • Diacylation product: N-(2,3-dimethylphenyl)-2-chloro-N-(chloroacetyl)acetamide. This can form if a second molecule of chloroacetyl chloride reacts with the product.

  • Hydrolysis product of chloroacetyl chloride: Chloroacetic acid. This forms if chloroacetyl chloride reacts with water present in the reaction mixture.

  • Unreacted starting materials: Residual 2,3-dimethylaniline and chloroacetyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common method to monitor the reaction's progress.[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (2,3-dimethylaniline) and the product will have different Rf values, allowing you to observe the consumption of the starting material and the formation of the product.

Q4: What are the safety precautions I should take when handling chloroacetyl chloride?

A4: Chloroacetyl chloride is corrosive, a lachrymator (causes tearing), and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction.- Increase reaction time or temperature (monitor by TLC).- Ensure efficient stirring.
2. Hydrolysis of chloroacetyl chloride.- Use anhydrous solvents.- Dry all glassware thoroughly before use.- Add chloroacetyl chloride slowly at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
3. Loss of product during workup.- Ensure the pH is appropriate during extraction to minimize product solubility in the aqueous layer.- Use an adequate amount of extraction solvent.
Presence of Unreacted 2,3-Dimethylaniline 1. Insufficient chloroacetyl chloride.- Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.
2. Inefficient mixing.- Ensure vigorous stirring throughout the addition of chloroacetyl chloride and the reaction time.
Purification: - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline. The product is neutral and will remain in the organic phase.
Formation of Diacylation Side-Product 1. Excess chloroacetyl chloride.- Use a stoichiometric amount or only a slight excess of chloroacetyl chloride.- Add the chloroacetyl chloride dropwise to the solution of 2,3-dimethylaniline to avoid localized high concentrations.
2. High reaction temperature.- Maintain a low temperature during the addition of chloroacetyl chloride and allow the reaction to proceed at room temperature or slightly elevated temperatures only if necessary.
Purification: - Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can effectively remove the diacylation product.
Oily Product Instead of Solid 1. Presence of impurities.- Purify the crude product by column chromatography or recrystallization.
2. Incomplete removal of solvent.- Dry the product under vacuum to remove residual solvent.

Experimental Protocols

Protocol 1: Synthesis in an Organic Solvent with an Organic Base

This protocol is adapted from a general procedure for the synthesis of N-aryl acetamides.

Materials:

  • 2,3-Dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Schotten-Baumann Conditions

This protocol is adapted from a procedure for the synthesis of a similar chloroacetamide.

Materials:

  • 2,3-Dimethylaniline

  • Chloroacetyl chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Toluene

  • Water

Procedure:

  • Dissolve 2,3-dimethylaniline (1.0 eq) in DCM in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.5 eq).

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization.

Data Presentation

The following table provides a general overview of how different reaction parameters can influence the outcome of the synthesis. The values are illustrative and may vary based on specific experimental details.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)TolueneDCM and THF are common choices for this reaction. Toluene can also be used, especially for higher temperature reactions.
Base Triethylamine (TEA)Sodium Hydroxide (aq)Potassium Carbonate (K₂CO₃)Organic bases like TEA are soluble in organic solvents, facilitating a homogeneous reaction. Inorganic bases are used in biphasic (Schotten-Baumann) conditions.
Temperature 0 °C to Room Temp0 °C to Room TempRoom Temp to 50 °CLow-temperature addition of chloroacetyl chloride is crucial to control the exothermic reaction and minimize side products.
Purity (Illustrative) ~95%~90%~85%Anhydrous organic conditions with a suitable base often provide higher purity before recrystallization.
Yield (Illustrative) >90%>85%>80%Yields are generally high for this type of reaction, but are highly dependent on the successful control of side reactions and purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,3-dimethylaniline and base in solvent cool Cool to 0-5 °C start->cool add_reagent Slowly add chloroacetyl chloride cool->add_reagent stir Stir at room temperature (Monitor by TLC) add_reagent->stir quench Quench reaction (e.g., with water) stir->quench extract Solvent Extraction & Washes quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction cluster_side Potential Side Reactions aniline 2,3-Dimethylaniline product This compound aniline->product + Chloroacetyl Chloride + Base cac Chloroacetyl Chloride hydrolysis Chloroacetic Acid cac->hydrolysis + Water diacylation Diacylation Product product->diacylation + Chloroacetyl Chloride (excess)

Caption: Primary reaction and common side-product formation pathways.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product (TLC/NMR) start->impure_product check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Optimize Reaction (Time, Temp) low_yield->check_conditions check_workup Review Workup & Purification low_yield->check_workup unreacted_sm Unreacted Starting Material impure_product->unreacted_sm side_product Side-Product Detected impure_product->side_product wash Acid/Base Wash unreacted_sm->wash recrystallize Recrystallization side_product->recrystallize chromatography Column Chromatography side_product->chromatography

References

overcoming challenges in the purification of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted 2,3-dimethylaniline: A starting material that can be carried through the synthesis.

  • Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.

  • Diacylated products: Where two chloroacetyl groups react with the aniline.

  • Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

  • Hydrolysis product: 2,3-dimethylaniline and chloroacetic acid from the hydrolysis of the final product.

Q2: What is the expected appearance and melting point of pure this compound?

A2: The pure compound is typically a white to off-white crystalline powder or needles.[1] The melting point for the closely related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is reported to be in the range of 143-151°C.[1][2][3] Significant deviation from a sharp melting point or a discolored appearance (e.g., brown powder) can indicate the presence of impurities.[1]

Q3: In which solvents is this compound soluble?

A3: Based on its structural analogue, 2-chloro-N-(2,6-dimethylphenyl)acetamide, it is expected to be soluble in organic solvents like chloroform and methanol, and insoluble in water.[4][5] This differential solubility is key for designing effective purification strategies.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of unreacted starting materials.- Ensure the reaction has gone to completion using TLC or HPLC. - Perform an aqueous workup: wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 2,3-dimethylaniline, followed by a wash with a dilute base (e.g., 1M NaHCO₃) to remove chloroacetic acid.
Colored Impurities (Product is brown) Oxidation of the aniline starting material or byproducts.- Treat a solution of the crude product with activated carbon before recrystallization. - Consider column chromatography for more challenging color removal.
Oily Product Instead of Crystals Presence of impurities preventing crystallization or use of an inappropriate solvent.- Ensure all starting materials have been removed by an aqueous wash. - Try different recrystallization solvents or solvent systems (e.g., ethanol/water, isopropanol, toluene). - Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.
Low Yield After Recrystallization The compound is too soluble in the chosen recrystallization solvent, or too much solvent was used.- Reduce the amount of solvent used for recrystallization. - Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. - Consider a different solvent system where the compound has lower solubility at room temperature.
Product Degrades During Purification Hydrolysis of the amide bond due to harsh acidic or basic conditions, or high temperatures.- Avoid prolonged exposure to strong acids or bases. - Use milder conditions for workup and purification. - If using chromatography, ensure the silica gel is neutral. - Avoid excessive heat during solvent removal.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically. A common solvent system for similar compounds is an ethanol/water mixture.[6]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Purity and Yield

Track your purification progress using the following table format:

Purification Step Mass (g) Yield (%) Purity (by HPLC, %) Appearance
Crude Product100
After Aqueous Wash
After Recrystallization
Mother Liquor

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start: Crude Product check_purity Check Purity (TLC/HPLC) & Appearance start->check_purity is_pure Purity > 98% and White? check_purity->is_pure end Pure Product is_pure->end Yes aqueous_wash Aqueous Wash (Acid/Base) is_pure->aqueous_wash No (Ionic Impurities) activated_carbon Activated Carbon Treatment is_pure->activated_carbon No (Colored Impurities) recrystallize Recrystallization aqueous_wash->recrystallize Removes ionic impurities activated_carbon->recrystallize Removes colored impurities check_purity_after_recryst Check Purity Again recrystallize->check_purity_after_recryst Isolates pure compound chromatography Column Chromatography chromatography->end Final Purification is_pure_after_recryst Purity > 98%? check_purity_after_recryst->is_pure_after_recryst Evaluate is_pure_after_recryst->end Yes is_pure_after_recryst->chromatography No ExperimentalWorkflow start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash Removes 2,3-dimethylaniline base_wash Wash with 1M NaHCO3 acid_wash->base_wash Removes chloroacetic acid brine_wash Wash with Brine base_wash->brine_wash Removes residual water dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (e.g., EtOH/H2O) concentrate->recrystallize isolate Filter and Dry recrystallize->isolate final_product Pure this compound isolate->final_product

References

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-chloro-N-(2,3-dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic acyl substitution reaction. 2,3-Dimethylaniline reacts with chloroacetyl chloride in the presence of a base to yield this compound and a salt byproduct. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.

Q2: Which solvents are most suitable for this reaction?

A2: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate have been used successfully in similar syntheses.[1] The choice of solvent can affect reaction rate and solubility of the reactants and products.

Q3: What types of bases can be used, and what is their role?

A3: A base is used to scavenge the HCl produced. Common choices include tertiary amines like triethylamine (TEA) or pyridine, as well as inorganic bases like sodium bicarbonate or potassium carbonate.[2][3] The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[4] A spot of the reaction mixture is compared to spots of the starting materials (2,3-dimethylaniline). The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.

Q5: What are the primary safety precautions I should take when running this experiment?

A5: Chloroacetyl chloride is corrosive, toxic, and a lachrymator (causes tearing). All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper cooling is essential.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive 2,3-dimethylaniline due to protonation. 2. Insufficiently reactive chloroacetyl chloride (hydrolyzed). 3. Reaction temperature is too low. 4. Inadequate reaction time.1. Ensure at least one equivalent of a suitable base is used to neutralize HCl. 2. Use fresh or properly stored chloroacetyl chloride. 3. While initial addition is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature or gentle heating may be necessary. 4. Monitor the reaction by TLC until the starting amine is consumed.
Formation of Multiple Products/Impurities 1. Di-acylation of the amine. 2. Side reactions due to excessive heat. 3. Presence of impurities in starting materials.1. Use a stoichiometric amount (1.0-1.1 equivalents) of chloroacetyl chloride. 2. Maintain a controlled temperature, especially during the addition of chloroacetyl chloride. 3. Ensure the purity of 2,3-dimethylaniline and chloroacetyl chloride before starting the reaction.
Product is Difficult to Purify 1. Product is an oil and does not precipitate. 2. Contamination with unreacted starting materials or byproducts.1. Pouring the reaction mixture into ice-cold water can facilitate precipitation. If it remains an oil, extraction with a suitable organic solvent followed by washing and solvent evaporation may be necessary. 2. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective purification method.[4] Washing the crude product with cold water can also help remove salts.
Dark-Colored Reaction Mixture or Product 1. Oxidation of the 2,3-dimethylaniline starting material.1. Use purified (e.g., distilled) 2,3-dimethylaniline. 2. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

Experimental Protocols

Protocol 1: General Synthesis in an Organic Solvent

This protocol is a standard method for the synthesis of 2-chloro-N-arylacetamides.

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylaniline in anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • To the stirred solution, add triethylamine.

  • Slowly add chloroacetyl chloride dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of similar N-aryl acetamides, which can be used as a starting point for the optimization of this compound synthesis.

Amine Substrate Acylating Agent Solvent Base Temperature (°C) Time (h) Yield (%) Reference
2,6-DimethylanilineChloroacetyl chloride1,2-Dichloroethylene/WaterNaOH20-351.595PrepChem.com[4]
Substituted AnilinesChloroacetyl chlorideDichloromethaneTriethylamine0 → RT392BenchChem[2]
m-AminophenolChloroacetyl chlorideTetrahydrofuranK₂CO₃RT4-Neliti[3]
2,6-DimethylanilineChloroacetyl chlorideAcetic AcidSodium AcetateRT0.25-SFA ScholarWorks[1]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Purification dissolve Dissolve 2,3-dimethylaniline and base in solvent cool Cool to 0°C dissolve->cool add_reagent Add Chloroacetyl Chloride dropwise cool->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react quench Quench with Water react->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify final_product This compound purify->final_product Characterize

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield start Low or No Yield check_base Was a base used? start->check_base check_reagent Is chloroacetyl chloride fresh? check_base->check_reagent Yes add_base Add at least 1 equivalent of base check_base->add_base No check_temp Was the reaction heated? check_reagent->check_temp Yes use_fresh_reagent Use fresh chloroacetyl chloride check_reagent->use_fresh_reagent No check_time Was reaction time sufficient? check_temp->check_time Yes heat_reaction Allow to warm to RT or heat gently check_temp->heat_reaction No consult_literature Consult further literature check_time->consult_literature Yes increase_time Increase reaction time check_time->increase_time No (via TLC)

Caption: A logical approach to troubleshooting low product yield.

References

dealing with steric hindrance in 2-chloro-N-(2,3-dimethylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-chloro-N-(2,3-dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly those arising from steric hindrance, and to provide answers to frequently asked questions related to this compound.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the amide nitrogen of this compound often slow and low-yielding?

A1: The primary reason for the reduced reactivity of this compound is steric hindrance. The two methyl groups on the phenyl ring at positions 2 and 3 physically obstruct the approach of reagents to the amide nitrogen atom. This steric bulk significantly lowers the nucleophilicity of the nitrogen, making subsequent reactions like N-alkylation or acylation challenging.

Q2: What are the primary consequences of this steric hindrance on the reactivity of this compound?

A2: The main consequences of the steric hindrance from the 2,3-dimethylphenyl group include:

  • Reduced Nucleophilicity: The bulky methyl groups impede the approach of electrophiles to the nitrogen atom, which can slow down or prevent reactions such as acylation and alkylation.[1]

  • Requirement for Harsher Reaction Conditions: To overcome the steric barrier, more forcing conditions like elevated temperatures and prolonged reaction times are often necessary.[1]

  • Challenges in C-N Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, require careful optimization with specialized ligands to achieve good yields with sterically hindered substrates.[1][2]

Q3: Can I use standard acylation conditions for reactions with this compound?

A3: Standard acylation conditions using agents like acetic anhydride may prove ineffective or result in very low yields due to the steric hindrance.[3] It is generally recommended to employ more reactive acylating agents, such as acyl chlorides, to overcome the steric barrier.[3]

Troubleshooting Guide

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions

My N-alkylation or N-acylation reaction with this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yields in these reactions are a common issue stemming from the reduced nucleophilicity of the amide nitrogen due to steric hindrance. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow for Low-Yielding Reactions

start Low Yield Observed reagent_check Assess Reagent Reactivity start->reagent_check base_check Evaluate Base Strength reagent_check->base_check If yield is still low success Improved Yield reagent_check->success Switch to Acyl Chloride catalyst_check Consider Catalyst Addition base_check->catalyst_check If yield is still low base_check->success Use Strong Base (e.g., NaH) conditions_check Optimize Reaction Conditions catalyst_check->conditions_check If yield is still low catalyst_check->success Add DMAP or Lewis Acid conditions_check->success Increase Temperature/Time

Caption: A decision-making workflow for troubleshooting low yields.

Potential Causes and Solutions:

CauseSolution
Insufficiently Reactive Reagent Switch to a more reactive electrophile. For acylations, acyl chlorides are generally more effective than anhydrides for hindered anilines.[3]
Low Nucleophilicity of Amide Increase the nucleophilicity of the amide nitrogen by using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amide.[3]
Lack of Catalysis For acylation reactions, employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a more reactive intermediate.[3] For direct condensation with carboxylic acids, a Lewis acid mediator like titanium(IV) chloride (TiCl₄) can be effective, although yields may still be moderate with highly hindered substrates.[1]
Suboptimal Reaction Conditions Reactions with sterically hindered substrates often require more forcing conditions. Consider increasing the reaction temperature and extending the reaction time.[1]
Issue 2: Failure in Buchwald-Hartwig Amination

My Buchwald-Hartwig amination with this compound as the amine source is failing. What should I consider?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered amines like this compound is highly dependent on the catalytic system.

Key Factors for Successful Buchwald-Hartwig Amination

center Successful Buchwald-Hartwig Amination ligand Bulky, Electron-Rich Ligand Selection (e.g., RuPhos) ligand->center catalyst Appropriate Palladium Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->center base Correct Base Choice (e.g., NaOtBu, K3PO4) base->center solvent Anhydrous, Degassed Solvent solvent->center

References

common impurities in 2-chloro-N-(2,3-dimethylphenyl)acetamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2-chloro-N-(2,3-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound via the acylation of 2,3-dimethylaniline with chloroacetyl chloride can lead to several common impurities. These include:

  • Unreacted Starting Materials: Residual 2,3-dimethylaniline and chloroacetyl chloride.

  • Diacylated Byproduct: Formation of N-(2,3-dimethylphenyl)-2-chloro-N-(chloroacetyl)acetamide through double acylation of the amine.

  • Hydrolysis Products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product can potentially hydrolyze to 2-hydroxy-N-(2,3-dimethylphenyl)acetamide.

  • Impurities from Starting Materials: The purity of the initial 2,3-dimethylaniline and chloroacetyl chloride will directly impact the purity of the final product.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly employed purification techniques are:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. Ethanol is a frequently used solvent for the recrystallization of N-aryl acetamides.[1]

  • Column Chromatography: For separating the desired product from closely related impurities, such as the hydrolysis byproduct or diacylated species, column chromatography using silica gel is an effective method.

  • Aqueous Wash: Washing the crude product with water can help remove water-soluble impurities like salts and residual acids.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: The progress of the synthesis and the purity of the final product can be assessed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can be used to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities present.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Yield of Crude Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC until the starting material (2,3-dimethylaniline) is consumed. - Ensure the reaction temperature is appropriate. While the reaction is often exothermic, gentle heating may be required to drive it to completion.
Loss of Product During Workup - Ensure the pH is neutral or slightly basic before extraction to prevent the protonated product from remaining in the aqueous layer. - Use an adequate amount of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Side Reactions - Control the reaction temperature to minimize the formation of byproducts. Adding the chloroacetyl chloride dropwise at a controlled temperature is recommended. - Use anhydrous solvents and reagents to prevent hydrolysis of the starting material and product.
Presence of Impurities in the Final Product
Impurity Detected Possible Cause Removal Strategy
Unreacted 2,3-dimethylaniline Incomplete reaction or incorrect stoichiometry.- Wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert the basic aniline into its water-soluble salt, which can then be removed in the aqueous phase. - Purify via column chromatography.
Diacylated Byproduct Use of excess chloroacetyl chloride or high reaction temperatures.- Optimize the stoichiometry of the reactants. - Purify the product using column chromatography.
2-hydroxy-N-(2,3-dimethylphenyl)acetamide Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Separate the hydroxy byproduct from the desired product by column chromatography on silica gel.

Experimental Protocols

General Synthesis of this compound

This is a general procedure and may require optimization.

  • In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Filter the hot solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Impurity Profile Analysis

The following table can be used to document the impurity profile of your this compound before and after purification.

Impurity Retention Time (HPLC) Relative Abundance (Crude Product) Relative Abundance (Purified Product)
2,3-dimethylanilineUser-definedUser-definedUser-defined
Diacylated ByproductUser-definedUser-definedUser-defined
Hydrolysis ProductUser-definedUser-definedUser-defined
This compound User-defined User-defined User-defined

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Crude Product Analysis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No acceptable_yield Acceptable Yield check_yield->acceptable_yield Yes check_purity Check Purity (TLC/HPLC/NMR) impure_product Impure Product check_purity->impure_product No pure_product Product is Pure check_purity->pure_product Yes troubleshoot_yield Troubleshoot Reaction Conditions: - Check stoichiometry - Verify reaction time/temp - Optimize workup low_yield->troubleshoot_yield acceptable_yield->check_purity identify_impurities Identify Impurities (NMR/MS) impure_product->identify_impurities end End: Pure Product pure_product->end unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm byproduct Byproduct Formation? unreacted_sm->byproduct No acid_wash Acid Wash unreacted_sm->acid_wash Yes (Amine) recrystallize Recrystallization byproduct->recrystallize No column_chrom Column Chromatography byproduct->column_chrom Yes recrystallize->end column_chrom->end acid_wash->recrystallize

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Reaction Monitoring of 2-chloro-N-(2,3-dimethylphenyl)acetamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide using thin-layer chromatography (TLC).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the acylation of anilines.

Materials:

  • 2,3-dimethylaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other suitable base

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Estimated TLC Parameters

The following table provides estimated Retention Factor (Rf) values for the starting material and product in a common TLC solvent system. Note: These are estimated values, and actual Rf values may vary depending on the specific experimental conditions. It is recommended to run a standard of the starting material alongside the reaction mixture for accurate comparison.

CompoundStarting Material (2,3-dimethylaniline)Product (this compound)
Estimated Rf Value (7:3 Hexane:Ethyl Acetate) ~ 0.6 - 0.7~ 0.3 - 0.4
Appearance under UV Light (254 nm) UV active spotUV active spot

Troubleshooting Guide & FAQs

Here are some common issues encountered during the TLC monitoring of this reaction and their potential solutions:

Q1: My TLC plate shows streaking for both the starting material and product spots. What could be the cause?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate. Try diluting your reaction mixture sample before spotting it.[1]

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking. While 2,3-dimethylaniline is basic, this is a common issue with amines. To mitigate this, you can add a small amount of a modifier to your developing solvent, such as a few drops of triethylamine for basic compounds.[2]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar for the developing system, it can cause the initial spot to be too large, leading to streaking. Ensure your spotting solvent is relatively non-polar and volatile.

Q2: The spots for my starting material and product are too close together (low separation). How can I improve the resolution?

A2: Poor separation of spots with similar polarities can be addressed by:

  • Changing the Solvent System: The polarity of the eluent has a significant impact on the separation. If your spots are too high on the plate (high Rf), your eluent is too polar. If they are too low (low Rf), it is not polar enough. For better separation, you can try a less polar solvent system, for example, by increasing the proportion of hexane to ethyl acetate (e.g., 8:2 or 9:1 Hexane:Ethyl Acetate).

  • Using a Longer TLC Plate: A longer plate will allow for a longer development time, which can improve the separation between spots.

  • Co-spotting: To confirm if two spots are indeed different compounds, you can co-spot the reaction mixture and the starting material in the same lane. If they are different, you should see two distinct spots.[3]

Q3: I don't see any spots on my TLC plate under the UV lamp.

A3: The absence of visible spots under a UV lamp can be due to a few reasons:

  • Low Concentration: The concentration of your compounds in the spotted sample may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[1]

  • Non-UV Active Compounds: While both 2,3-dimethylaniline and the product are expected to be UV active due to the aromatic ring, it's possible that at very low concentrations they are difficult to visualize. In such cases, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.[4]

  • Reaction Failure: It is also possible that the reaction has not proceeded, or the starting material has been lost during workup.

Q4: My TLC plate shows multiple unexpected spots. What do they represent?

A4: The presence of multiple spots can indicate:

  • Side Reactions: The formation of byproducts is possible. For example, over-acylation or side reactions involving impurities.

  • Impure Starting Materials: The starting 2,3-dimethylaniline or chloroacetyl chloride may contain impurities that are visible on the TLC. It's good practice to run a TLC of your starting materials individually.

  • Contamination: Accidental contamination of the TLC plate or the reaction vessel can introduce other compounds.[1]

Q5: The solvent front on my TLC plate is uneven. How does this affect my results?

A5: An uneven solvent front will lead to inaccurate Rf value calculations. This can be caused by:

  • Improperly Sealed Developing Chamber: Ensure the developing chamber has a tight-fitting lid to maintain a saturated atmosphere.

  • TLC Plate Touching the Sides of the Chamber: The plate should not be in contact with the walls of the chamber during development.[1]

  • Disturbed Chamber: The developing chamber should be kept on a level surface and not moved during the development process.

Visualizations

Experimental_Workflow Experimental Workflow for TLC Monitoring cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reaction Prepare Reaction Mixture (2,3-dimethylaniline, chloroacetyl chloride) spot_tlc Spot Reaction Mixture and Starting Material prep_reaction->spot_tlc prep_tlc Prepare TLC Plate and Chamber develop_tlc Develop TLC Plate prep_tlc->develop_tlc spot_tlc->develop_tlc visualize_tlc Visualize Under UV Light develop_tlc->visualize_tlc calculate_rf Calculate Rf Values visualize_tlc->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: Workflow for TLC monitoring of the synthesis.

Troubleshooting_Logic TLC Troubleshooting Logic start Problem Observed on TLC streaking Streaking Spots start->streaking poor_sep Poor Separation start->poor_sep no_spots No Spots Visible start->no_spots extra_spots Extra Spots start->extra_spots sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Solvent Modifier (e.g., Et3N) streaking->sol_streaking2 sol_poor_sep1 Change Solvent System (Adjust Polarity) poor_sep->sol_poor_sep1 sol_poor_sep2 Use Longer Plate poor_sep->sol_poor_sep2 sol_no_spots1 Concentrate Spot (Multiple Applications) no_spots->sol_no_spots1 sol_no_spots2 Use a Stain (e.g., KMnO4) no_spots->sol_no_spots2 sol_extra_spots1 Check Starting Material Purity extra_spots->sol_extra_spots1 sol_extra_spots2 Consider Side Reactions extra_spots->sol_extra_spots2

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis method is the nucleophilic acyl substitution of 2,3-dimethylaniline with chloroacetyl chloride.[1][2] A base is typically used to neutralize the hydrochloric acid byproduct formed during the reaction.[2]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to monitor include reaction temperature, addition rate of chloroacetyl chloride, stirring speed, and reaction time. Temperature control is crucial as the reaction is exothermic, and poor control can lead to increased impurity formation.[3]

Q3: What are the primary safety concerns when working with chloroacetyl chloride?

A3: Chloroacetyl chloride is a corrosive, toxic, and lachrymatory substance that reacts violently with water to produce hydrochloric acid.[2][4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6][7] Emergency eyewash and shower stations should be readily accessible.[7]

Q4: What are common impurities in the synthesis and how can they be controlled?

A4: Common impurities can include unreacted 2,3-dimethylaniline, di-acylated byproducts, and products of chloroacetyl chloride hydrolysis. Control strategies include maintaining a low reaction temperature, controlled addition of the acylating agent, and ensuring anhydrous conditions to minimize hydrolysis.[3]

Q5: What are the recommended methods for purification of the final product?

A5: On a laboratory scale, purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8] For larger scales, crystallization is also the preferred method.[3] Avoiding chromatography for large-scale purification is often recommended due to the large volumes of flammable solvents required.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Product loss during workup and purification. 4. Inefficient mixing at larger scales.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use anhydrous solvents and reagents. 3. Optimize extraction and crystallization procedures. 4. Ensure adequate agitation to maintain a homogeneous mixture.
High Impurity Levels 1. Poor temperature control (reaction too hot). 2. Addition of chloroacetyl chloride is too fast. 3. Presence of moisture. 4. Inadequate mixing leading to localized "hot spots".1. Maintain the recommended reaction temperature using an efficient cooling system. 2. Add chloroacetyl chloride dropwise or at a controlled rate. 3. Ensure all glassware and solvents are dry. 4. Improve agitation to ensure uniform heat and mass transfer.
Poor Product Crystallization 1. Presence of impurities. 2. Incorrect solvent or solvent mixture. 3. Cooling rate is too fast.1. Purify the crude product before crystallization. 2. Screen different solvents or solvent mixtures to find the optimal system. 3. Allow the solution to cool slowly to form well-defined crystals.
Reaction Exotherm Difficult to Control at Scale 1. Poor heat transfer in a larger reactor. 2. Insufficient cooling capacity.1. Ensure the reactor has an adequate surface area-to-volume ratio for efficient heat exchange. 2. Use a more powerful cooling system or a jacketed reactor with a circulating coolant. 3. Consider a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation.
Product is an Oil or Gummy Solid 1. Presence of residual solvent or impurities. 2. Product has a low melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt trituration with a non-polar solvent to induce solidification. 3. Re-purify the material to remove impurities that may be depressing the melting point.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 2,3-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylaniline and triethylamine in the chosen organic solvent.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Scale-Up Considerations

Parameter Lab Scale (e.g., 1-10 g) Pilot/Production Scale (e.g., >1 kg) Key Considerations for Scale-Up
Heat Transfer High surface area-to-volume ratio, efficient heat dissipation.Lower surface area-to-volume ratio, potential for heat accumulation.- Use of jacketed reactors with efficient cooling systems. - Controlled addition rate of reactants to manage the exotherm.
Mass Transfer & Mixing Efficient mixing with standard magnetic stirrers.Potential for poor mixing, leading to non-homogeneity and side reactions.- Use of overhead mechanical stirrers with appropriate impeller design. - Baffles in the reactor can improve mixing efficiency.
Reaction Time Typically shorter due to efficient heat and mass transfer.May be longer to allow for controlled addition and heat removal.- Reaction kinetics may change with scale. - Process analytical technology (PAT) can be used for real-time monitoring.
Reagent Addition Manual addition via dropping funnel is common.Automated dosing systems for precise control of addition rate.- Crucial for managing the exothermic nature of the reaction. - Prevents localized high concentrations of reactants.
Work-up & Isolation Simple liquid-liquid extractions and filtration.Requires larger equipment (e.g., centrifuges, filter-dryers).- Minimizing solvent use is critical for economic and environmental reasons. - Crystallization is the preferred method for large-scale purification.[3]
Safety Standard fume hood and PPE.Requires a comprehensive process hazard analysis (PHA).- Handling large quantities of chloroacetyl chloride requires robust containment and emergency response plans.[4][7] - Pressure relief systems on reactors are essential.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 2,3-Dimethylaniline + Base in Solvent addition Dropwise addition of Chloroacetyl Chloride (0-5 °C) reagents->addition reaction Stir at Room Temperature (1-2 hours) addition->reaction quench Quench with Water reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration crystallization Recrystallization concentration->crystallization filtration Filtration & Drying crystallization->filtration product Pure Product filtration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Reagent Hydrolysis start->hydrolysis poor_mixing Poor Mixing (Scale-up) start->poor_mixing workup_loss Product Loss during Work-up start->workup_loss monitor_reaction Monitor reaction (TLC/HPLC) incomplete_reaction->monitor_reaction Verify anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Prevent improve_agitation Improve Agitation poor_mixing->improve_agitation Address optimize_workup Optimize Extraction & Crystallization workup_loss->optimize_workup Minimize

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the nucleophilic acyl substitution of 2,3-dimethylaniline with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is a base necessary in the reaction between 2,3-dimethylaniline and chloroacetyl chloride?

A2: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl will protonate the starting amine (2,3-dimethylaniline), rendering it non-nucleophilic and thus unreactive towards the chloroacetyl chloride. The base, acting as an acid scavenger, neutralizes the HCl, allowing the reaction to proceed to completion.

Q3: What are some common bases and solvents used for this synthesis?

A3: A variety of bases and solvents can be employed, and the choice may depend on the specific experimental setup and desired reaction conditions. Common bases include triethylamine (TEA), pyridine, sodium acetate, and potassium carbonate.[3] Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), benzene, and acetic acid.

Q4: What are the primary safety concerns when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory (tear-inducing) substance. It reacts violently with water, producing hydrochloric acid. All manipulations involving chloroacetyl chloride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Incomplete reaction: The starting amine may not have been fully consumed. 2. Protonation of the starting amine: Insufficient base to neutralize the HCl byproduct. 3. Low reactivity of the amine: Steric hindrance from the methyl groups on the aniline may slow the reaction.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. Extend the reaction time if necessary. 2. Ensure adequate base: Use a slight excess of the base (1.1-1.5 equivalents). 3. Increase reaction temperature: Gently heating the reaction mixture may be required to overcome the activation energy.
Formation of a Dark, Tarry Substance 1. Reaction temperature too high: Acylation reactions of aromatic amines can be exothermic. Uncontrolled temperature increases can lead to polymerization and side reactions.1. Control the temperature: Add the chloroacetyl chloride dropwise to the amine solution while cooling the reaction vessel in an ice bath.
Product is an Oil and Will Not Solidify 1. Presence of impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, preventing crystallization. 2. Residual solvent: Trace amounts of the reaction or workup solvent may be present.1. Purify the crude product: If trituration with a non-polar solvent like hexanes fails, purify the oil using silica gel column chromatography before attempting recrystallization. 2. Thoroughly dry the product: Use a high vacuum to remove any remaining solvent.
Difficulty in Product Purification by Recrystallization 1. Inappropriate solvent choice: The product may be too soluble or insoluble in the chosen solvent. 2. Product "oiling out": The product may be melting in the hot solvent and separating as an oil rather than dissolving.1. Solvent screening: Test the solubility of the crude product in a range of solvents to find a suitable one where the product is soluble when hot and insoluble when cold. 2. Adjust solvent system: If the product oils out, add a small amount of a co-solvent in which the product is more soluble to the hot mixture to achieve complete dissolution before cooling.

Alternative Synthetic Routes

While the reaction of 2,3-dimethylaniline with chloroacetyl chloride is the most direct method, researchers may consider alternative routes to avoid the use of the highly reactive chloroacetyl chloride or to explore different reaction conditions.

Chloroacetylation using Chloroacetic Acid and a Coupling Agent

This method avoids the use of chloroacetyl chloride by activating chloroacetic acid in situ.

  • Reaction Principle: Chloroacetic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive intermediate. This intermediate then readily acylates the 2,3-dimethylaniline.

Chloroacetylation using Chloroacetic Anhydride

Chloroacetic anhydride is a less reactive and less hazardous alternative to chloroacetyl chloride.

  • Reaction Principle: 2,3-dimethylaniline is treated with chloroacetic anhydride, often in the presence of a base or an acid catalyst, to yield the desired product.

Enzymatic Synthesis (Emerging Alternative)

Biocatalysis offers a green and highly selective approach to amide bond formation.

  • Reaction Principle: While not yet a standard method for this specific compound, research into the use of enzymes like lipases for the synthesis of N-aryl acetamides is ongoing.[4] This approach could offer high selectivity and milder reaction conditions in the future.

Experimental Protocols

Protocol 1: Synthesis of this compound using Chloroacetyl Chloride

This protocol describes a general method for the chloroacetylation of 2,3-dimethylaniline.

Materials:

  • 2,3-dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

Synthetic Route Acylating Agent Base/Catalyst Solvent Typical Yield Key Advantages Key Disadvantages
Standard Method Chloroacetyl chlorideTriethylamine, Pyridine, Sodium AcetateDCM, THF, Benzene, Acetic AcidGood to ExcellentHigh reactivity, well-establishedUse of hazardous chloroacetyl chloride
Alternative 1 Chloroacetic acidDCC, EDCAprotic solvents (e.g., DCM, DMF)Moderate to GoodAvoids chloroacetyl chlorideRequires a coupling agent, potential for side products
Alternative 2 Chloroacetic anhydrideBase or Acid CatalystAprotic solventsModerate to GoodLess hazardous than chloroacetyl chlorideLower reactivity than chloroacetyl chloride
Alternative 3 EnzymaticLipaseBuffer/Organic Co-solventVariableGreen, highly selective, mild conditionsNot yet optimized for this specific substrate

Visualizations

Synthetic_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,3-Dimethylaniline + Chloroacetyl Chloride + Base ReactionMix Stir at 0-5°C, then room temperature Reactants->ReactionMix In Solvent (e.g., DCM) Quench Pour into ice-cold water ReactionMix->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallization (e.g., from Ethanol) Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry FinalProduct Pure 2-chloro-N- (2,3-dimethylphenyl)acetamide Dry->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Amine 2,3-Dimethylaniline (Nucleophile) AcylChloride Chloroacetyl Chloride (Electrophile) Amine->AcylChloride Attacks carbonyl carbon Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Forms Intermediate Tetrahedral Intermediate Product This compound + HCl Intermediate->Product Chloride ion leaves

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

References

Validation & Comparative

Navigating the Structural Elucidation of 2-chloro-N-(2,3-dimethylphenyl)acetamide: A Comparative NMR Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the atomic arrangement in a molecule. This guide focuses on the ¹H and ¹³C NMR data for 2-chloro-N-(2,3-dimethylphenyl)acetamide and provides a comparative analysis with its structural isomers.

Comparative NMR Data Analysis

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the isomers of this compound. These values provide a reference for predicting the spectral features of the target compound. The numbering of the atoms for the purpose of data assignment is illustrated in the diagram below.

Table 1: ¹H NMR Spectral Data for Isomers of this compound

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
2-chloro-N-(2,6-dimethylphenyl)acetamide CDCl₃7.20-7.00 (m, 3H, Ar-H), 4.23 (s, 2H, COCH₂Cl), 2.25 (s, 6H, Ar-CH₃)
2-chloro-N-(2,4-dimethylphenyl)acetamide CDCl₃8.01 (br s, 1H, NH), 7.61 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 4.19 (s, 2H, COCH₂Cl), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃)

Table 2: ¹³C NMR Spectral Data for Isomers of this compound

Compound Solvent Chemical Shift (δ, ppm)
2-chloro-N-(2,6-dimethylphenyl)acetamide CDCl₃164.0 (C=O), 135.5 (Ar-C), 132.8 (Ar-C), 128.6 (Ar-CH), 127.9 (Ar-CH), 43.1 (COCH₂Cl), 18.3 (Ar-CH₃)
2-chloro-N-(2,4-dimethylphenyl)acetamide CDCl₃163.7 (C=O), 135.2 (Ar-C), 134.1 (Ar-C), 131.5 (Ar-C), 129.8 (Ar-CH), 127.2 (Ar-CH), 123.0 (Ar-CH), 42.9 (COCH₂Cl), 20.9 (Ar-CH₃), 18.0 (Ar-CH₃)

Predicted NMR Data for this compound

Based on the data from its isomers, the following are predicted ¹H and ¹³C NMR signals for this compound:

  • ¹H NMR: The aromatic region would likely show three distinct signals for the protons on the phenyl ring, with multiplicities influenced by their coupling with each other. The two methyl groups would appear as singlets, potentially with slightly different chemical shifts due to their different positions on the ring. The methylene protons of the chloroacetyl group would be a singlet, and the amide proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the quaternary carbons having different intensities than the protonated carbons. The two methyl carbons and the methylene carbon would appear in the aliphatic region.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for compounds such as this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid transferring any solid particles.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of the target compound and a typical workflow for its NMR analysis.

structure cluster_phenyl cluster_acetamide C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Me1 CH₃ C2->Me1 C4 C C3->C4 Me2 CH₃ C3->Me2 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C7 C N->C7 H_N H N->H_N O O C7->O C8 CH₂ C7->C8 Cl Cl C8->Cl

Caption: Chemical structure of this compound.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Raw Data acquire_13C->process analyze Analyze Spectra process->analyze compare Compare with Alternatives analyze->compare

Caption: General workflow for NMR analysis.

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel compounds is a cornerstone of successful research. This guide provides a comparative overview of key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the characterization of 2-chloro-N-(2,3-dimethylphenyl)acetamide. Due to the limited availability of experimental data for this specific isomer, this guide leverages predicted spectral data to provide a valuable comparative framework. Furthermore, it explores alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) that are essential for comprehensive structural elucidation and purity assessment.

Unveiling the Molecular Blueprint: Spectroscopic and Chromatographic Techniques

The structural confirmation and purity assessment of a synthesized compound like this compound relies on a multi-faceted analytical approach. While Mass Spectrometry provides crucial information about the molecular weight and fragmentation patterns, IR Spectroscopy offers insights into the functional groups present. Complementary techniques like NMR spectroscopy provide a detailed map of the molecular structure, and chromatographic methods such as GC and HPLC are indispensable for separating impurities and quantifying the compound.

A typical analytical workflow for the characterization of a newly synthesized compound is illustrated in the diagram below.

Analytical_Workflow Analytical Workflow for this compound cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis cluster_Data_Analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Functional Group Identification NMR NMR Spectroscopy Purification->NMR Structural Elucidation GC Gas Chromatography (GC) Purification->GC Purity & Volatile Impurities HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity & Non-Volatile Impurities Data_Integration Integration of All Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration GC->Data_Integration HPLC->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: A comprehensive analytical workflow for the characterization of this compound.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂ClNO), the expected molecular ion peak [M]⁺ would be at m/z 197, with an isotopic peak [M+2]⁺ at m/z 199 due to the presence of the chlorine-37 isotope.

The fragmentation pattern in mass spectrometry is highly dependent on the substitution pattern of the aromatic ring. The diagram below illustrates a predicted comparative fragmentation for this compound and its more commonly documented isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Fragmentation_Comparison Predicted Mass Spectrometry Fragmentation Comparison cluster_23_isomer This compound cluster_26_isomer 2-chloro-N-(2,6-dimethylphenyl)acetamide Mol_Ion_23 [C10H12ClNO]+• m/z 197 Fragment_A_23 [C8H10N]+• m/z 120 Mol_Ion_23->Fragment_A_23 - COCH2Cl Fragment_C_23 [CH2Cl]+• m/z 49 Mol_Ion_23->Fragment_C_23 - C8H10NCO Fragment_B_23 [C8H9]+ m/z 105 Fragment_A_23->Fragment_B_23 - CH3 Mol_Ion_26 [C10H12ClNO]+• m/z 197 Fragment_A_26 [C8H10N]+• m/z 120 Mol_Ion_26->Fragment_A_26 - COCH2Cl Fragment_C_26 [CH2Cl]+• m/z 49 Mol_Ion_26->Fragment_C_26 - C8H10NCO Fragment_B_26 [C7H7]+ m/z 91 Fragment_A_26->Fragment_B_26 - HCN, -C2H2

Caption: Predicted fragmentation pathways for the 2,3- and 2,6-isomers of chloro-N-dimethylphenylacetamide.

Predicted Mass Spectrometry Data
Compound Predicted m/z of Major Fragments Interpretation
This compound197/199, 121, 120, 105, 77Molecular ion, loss of chloroacetyl group, subsequent fragmentations of the dimethylaniline moiety.
2-chloro-N-(2,6-dimethylphenyl)acetamide197/199, 121, 120, 91, 77Molecular ion, loss of chloroacetyl group, subsequent fragmentations of the dimethylaniline moiety.

IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (amide I band), and the C-N stretching, as well as absorptions corresponding to the aromatic ring and the C-Cl bond.

Predicted IR Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3250-3300Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (Amide I)1660-1680Stretching
N-H (Amide II)1530-1550Bending
C-N1200-1300Stretching
C-Cl600-800Stretching

Alternative and Complementary Analytical Techniques

A comprehensive analysis of this compound requires the use of techniques beyond MS and IR. NMR, GC, and HPLC provide crucial information for unambiguous structure confirmation and purity assessment.

Technique Information Provided Key Advantages
¹H and ¹³C NMR Detailed structural information, including the number and connectivity of protons and carbons.Unambiguous structure determination and isomeric differentiation.
Gas Chromatography (GC) Separation of volatile compounds, purity assessment.High resolution for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds, purity assessment, and quantification.Versatile for a wide range of compounds, including those that are not suitable for GC.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible analytical data. The following are general protocols that can be adapted for the analysis of this compound.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Gas Chromatography (GC)
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., DB-17 or equivalent).

    • Injector Temperature: 260 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Nitrogen or helium.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of about 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

Comparative Analysis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the single-crystal X-ray structures of N-(2,3-dimethylphenyl)acetamide and its chloro-substituted analogs reveals key insights into the influence of substituent positioning on molecular conformation and crystal packing. While the crystal structure for 2-chloro-N-(2,3-dimethylphenyl)acetamide is not publicly available, analysis of its parent compound and closely related isomers provides a valuable framework for understanding its potential solid-state properties.

This guide presents a comparative overview of the crystallographic data for N-(2,3-dimethylphenyl)acetamide, 2-chloro-N-(2,4-dimethylphenyl)acetamide, and 2-chloro-N-(2,6-dimethylphenyl)acetamide. The data highlights how the addition of a chloro group and the variation in the positions of the methyl groups on the phenyl ring affect the unit cell parameters, molecular symmetry, and intermolecular interactions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the analyzed compounds, offering a quantitative comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-(2,3-dimethylphenyl)acetamide[1]C₁₀H₁₃NOMonoclinicP2₁/n4.7961(5)12.385(1)15.475(2)9096.23(1)90913.78(17)4
2-Chloro-N-(2,4-dimethylphenyl)acetamide[2]C₁₀H₁₂ClNOTriclinicP-14.7235(7)10.407(2)11.451(2)67.0786.84(1)78.95508.69(15)2
2-Chloro-N-(2,6-dimethylphenyl)acetamide[3]C₁₀H₁₂ClNOMonoclinicP2₁/c13.766(3)8.911(2)8.538(2)9099.00(1)901034.4(4)4

Structural Insights and Intermolecular Interactions

In the crystal structure of the parent compound, N-(2,3-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring.[1] The molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[1]

For 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is syn to the ortho-methyl group.[2] Similar to the parent compound, molecules of this analog are also linked into chains via intermolecular N-H···O hydrogen bonds.[2]

The crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide also features molecules linked into chains through N-H···O hydrogen bonding.[3] The conformation of this molecule is closely related to its side-chain unsubstituted and other side-chain substituted analogs.[3]

The variations in the unit cell dimensions and crystal systems among these analogs underscore the significant impact of substituent placement on the overall crystal packing.

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of these compounds generally follow a standard workflow.

Synthesis and Crystallization

The target compounds were typically synthesized by reacting the appropriately substituted aniline (e.g., 2,3-dimethylaniline) with chloroacetyl chloride in a suitable solvent. The resulting crude product was then purified by recrystallization from a solvent such as ethanol. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected at room temperature or low temperature (100 K) using a diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα or Cu Kα radiation. The collected data were processed for corrections such as Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the X-ray crystal structure analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation tables Crystallographic Tables validation->tables diagrams Molecular Diagrams validation->diagrams

Caption: Workflow of X-ray Crystal Structure Analysis.

References

A Comparative Guide to the Biological Activity of 2-chloro-N-(2,3-dimethylphenyl)acetamide Derivatives and Other Chloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its derivatives with other chloroacetamide compounds. The information presented is based on available experimental data and aims to offer an objective overview of their performance across various biological domains, including herbicidal, antifungal, antibacterial, and anticancer activities.

Herbicidal Activity

Chloroacetamide herbicides are widely utilized for their effectiveness in controlling a broad spectrum of annual grasses and some broadleaf weeds. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. The phytotoxicity of these molecules is closely linked to their chemical structure, particularly the substituents on the N-aryl ring, which influence their lipophilicity, uptake, and interaction with the target enzyme. While specific data for this compound is limited, studies on related N-aryl chloroacetamides provide valuable insights into its potential herbicidal efficacy. Research indicates that a reduced level of N-alkylating reactivity correlates with improved herbicidal efficacy[1].

A study on N-(1-arylethenyl)-2-chloroacetamides revealed that compounds without the traditional 2,6-dialkyl substituted phenyl moiety, which was previously considered essential for activity, can still exhibit significant herbicidal effects against weeds like barnyardgrass[2]. This suggests that other substitution patterns on the phenyl ring, such as the 2,3-dimethyl configuration, could also confer potent herbicidal properties. The herbicidal activity of chloroacetamide derivatives is often evaluated by determining their half-maximal effective concentration (EC50) against target weed species.

Experimental Protocol: Herbicidal Activity Assessment

A common method for evaluating the herbicidal activity of chloroacetamide compounds is through pre-emergence or early post-emergence application on target weed species.

  • Plant Material: Seeds of common weed species such as barnyardgrass (Echinochloa crus-galli), large crabgrass (Digitaria sanguinalis), and broadleaf weeds are sown in pots containing a standardized soil mixture.

  • Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water to the desired concentrations. The solutions are then sprayed uniformly onto the soil surface (pre-emergence) or onto the emerged seedlings (post-emergence).

  • Incubation: The treated pots are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for plant growth (temperature, light, and humidity).

  • Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed by visual scoring of plant injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill). The EC50 value, the concentration of the compound that causes 50% inhibition of plant growth, is then calculated.

Antifungal Activity

Several 2-chloro-N-arylacetamide derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida and Aspergillus species. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Studies on 2-chloro-N-phenylacetamide have shown its effectiveness against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL[3]. The substitution on the phenyl ring plays a crucial role in the antifungal potency. For instance, halogenated p-substituted phenyl chloroacetamides, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) derivatives, have shown high activity, which is attributed to their increased lipophilicity, facilitating passage through the fungal cell membrane[4]. It has been observed that substituted chloroacetamides generally exhibit greater antifungal activity than their unsubstituted counterparts[5][6].

One study on 11 chloroacetamide derivatives reported that compounds 2, 3, and 4 were highly effective against Candida species (MIC range: 25-50 µg/mL) and dermatophytes (MIC range: 3.12-50 µg/mL)[7]. The mechanism of action for some of these compounds does not involve binding to ergosterol, a common target for antifungal drugs, suggesting an alternative mode of action[7].

Comparative Antifungal Activity of Chloroacetamide Derivatives
CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024[3]
Candida parapsilosis128 - 256512 - 1024[3]
Aspergillus flavus16 - 25632 - 512[5]
N-(4-chlorophenyl)-2-chloroacetamideCandida albicans--[4]
N-(4-fluorophenyl)-2-chloroacetamideCandida albicans--[4]
Compound 2 (unspecified structure)Candida species25 - 50-[7]
Dermatophytes3.12 - 50-[7]
Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of chloroacetamide derivatives is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. A standardized inoculum suspension is then prepared in sterile saline or broth.

  • Broth Microdilution Assay: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates after incubation.

Antibacterial Activity

The antibacterial potential of chloroacetamide derivatives has also been investigated. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For example, a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides were effective against Staphylococcus aureus (including MRSA) and moderately effective against Escherichia coli[4]. The position of substituents on the phenyl ring was found to influence the antibacterial spectrum[4]. Halogenated p-substituted phenyl derivatives were among the most active compounds[4]. Another study reported that synthesized 2-chloro-N-alkyl/aryl acetamide derivatives exhibited excellent antibacterial activity[8].

Comparative Antibacterial Activity of Chloroacetamide Derivatives
CompoundBacterial SpeciesActivityReference
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureus (MRSA)Effective[4]
Escherichia coliLess Effective[4]
2-chloro-N-alkyl/aryl acetamidesGram-positive and Gram-negative bacteriaExcellent[8]
2-chloro-N-(3-hydroxyphenyl)acetamideBacillus subtilis, Staphylococcus aureus, Escherichia coliAppreciable[9]
2-chloro-N-(4-hydroxyphenyl)acetamideBacillus subtilis, Staphylococcus aureus, Escherichia coliAppreciable[9]
Experimental Protocol: Antibacterial Susceptibility Testing

Standard methods such as broth microdilution or agar disk diffusion are employed to evaluate the antibacterial activity of chloroacetamide derivatives, following CLSI guidelines.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared from a fresh culture.

  • Assay Setup: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Plate Preparation: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

Anticancer Activity

Recent research has highlighted the potential of 2-chloroacetamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

A study on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds demonstrated that the 2-chloroacetamide derivatives exhibited significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. In contrast, the corresponding 2,2-dichloroacetamides showed negligible activity. The proposed mechanism of action for some of these compounds involves the inhibition of glutathione S-transferase (GST).

The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) using cell viability assays such as the MTT assay.

Comparative Anticancer Activity of Chloroacetamide Derivatives
CompoundCell LineIC50Reference
2-chloroacetamides with thiazole scaffoldJurkat (acute T cell leukemia)Significant cytotoxicity
MDA-MB-231 (triple-negative breast cancer)Significant cytotoxicity
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

Logical Relationship in Chloroacetamide Activity

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Chloroacetamide_Core Chloroacetamide Core (Cl-CH2-C(=O)-N-) N_Aryl_Substitution N-Aryl Substitution (e.g., 2,3-dimethylphenyl) Chloroacetamide_Core->N_Aryl_Substitution influences Lipophilicity Lipophilicity N_Aryl_Substitution->Lipophilicity Reactivity Reactivity (e.g., N-alkylating) N_Aryl_Substitution->Reactivity Herbicidal Herbicidal Lipophilicity->Herbicidal affects uptake Antifungal Antifungal Lipophilicity->Antifungal affects membrane passage Reactivity->Herbicidal correlates with efficacy VLCFA_Inhibition VLCFA Synthesis Inhibition Herbicidal->VLCFA_Inhibition mechanism Antibacterial Antibacterial Anticancer Anticancer GST_Inhibition GST Inhibition Anticancer->GST_Inhibition potential mechanism

Caption: Structure-Activity Relationship of Chloroacetamides.

General Experimental Workflow for Biological Activity Screening

G Start Synthesis of Chloroacetamide Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Herbicidal_Assay Herbicidal Activity Assay Primary_Screening->Herbicidal_Assay Herbicidal Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC/MFC) Primary_Screening->Antimicrobial_Assay Antimicrobial Anticancer_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Primary_Screening->Anticancer_Assay Anticancer Data_Analysis Data Analysis (EC50, MIC, IC50) Herbicidal_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: Workflow for Evaluating Chloroacetamide Biological Activity.

References

A Comparative Guide to the Analytical Validation of 2-chloro-N-(2,3-dimethylphenyl)acetamide Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 2-chloro-N-(2,3-dimethylphenyl)acetamide purity against alternative analytical techniques. The information presented is supported by experimental data drawn from methodologies applied to structurally similar compounds, offering a robust framework for method development and validation in a pharmaceutical setting.

Introduction to Purity Analysis

This compound is a chemical intermediate whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absence of process-related impurities and degradation products is a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical quality control for its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a typical HPLC validation protocol and compare its performance with Gas Chromatography (GC), another powerful separation technique.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds, making it highly versatile for a wide range of pharmaceutical molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity High (typically ng to µg range).Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) (pg to ng range).
Primary Use Quantification of known impurities, overall purity assessment, and analysis of thermally unstable compounds.Analysis of residual solvents, volatile impurities, and compounds that are easily vaporized without decomposition.

Performance Data Summary

The following tables summarize typical validation parameters for HPLC and GC methods, based on data from analogous chloroacetanilide and related pharmaceutical impurity analyses.

Table 1: HPLC Method Validation Parameters (Representative Data)

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.007 µg/mL
Limit of Quantitation (LOQ) 0.02 µg/mL[1][2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products.

Table 2: GC Method Validation Parameters (Representative Data)

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.19 ppm
Limit of Quantitation (LOQ) 0.38 ppm
Accuracy (% Recovery) 97.3% - 101.5%
Precision (% RSD) < 1.5%
Specificity No interference from the main component or other impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.

HPLC Method for Purity Determination

This method is adapted from a validated UPLC method for the analysis of 2,6-dimethylaniline and its isomers.[1][2]

1. Instrumentation and Conditions:

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM sodium phosphate, pH adjusted to 3.5) and acetonitrile (e.g., 86:14 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to the same nominal concentration as the standard solution.

3. Validation Procedures (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate no interference at the retention time of the main peak and known impurities.

  • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., LOQ to 150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

GC Method for Purity Determination

This protocol is based on a validated GC-FID method for the analysis of a related chloroacetyl impurity.

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

  • Injection Mode: Split.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Validation Procedures (as per ICH Q2(R1) Guidelines):

  • Follow a similar validation strategy as outlined for the HPLC method, ensuring that the parameters of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are thoroughly evaluated.

Visualizing the Workflow

To better illustrate the logical flow of the analytical validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation MethodDev Method Development & Optimization Protocol Validation Protocol Design (ICH Q2(R1)) MethodDev->Protocol Prep Standard & Sample Preparation Protocol->Prep Specificity Specificity Prep->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Data Data Analysis & Statistical Evaluation Specificity->Data Linearity->Data Accuracy->Data Precision->Data Limits->Data Robustness->Data Report Validation Report Generation Data->Report

Caption: Workflow for the analytical validation of the HPLC method.

Method_Comparison cluster_hplc HPLC Analysis cluster_gc GC Analysis HPLC_Sample Soluble Sample (Non-volatile/Thermally Labile) HPLC_Sep Liquid-Solid Partitioning HPLC_Sample->HPLC_Sep HPLC_Det UV/DAD Detection HPLC_Sep->HPLC_Det Result Purity Data HPLC_Det->Result GC_Sample Volatile Sample (Thermally Stable) GC_Sep Gas-Liquid/Solid Partitioning GC_Sample->GC_Sep GC_Det FID/MS Detection GC_Sep->GC_Det GC_Det->Result Analyte Analyte: This compound Analyte->HPLC_Sample Analyte->GC_Sample

Caption: Logical comparison of HPLC and GC analytical pathways.

Conclusion

Both HPLC and GC are powerful techniques for the purity analysis of this compound. HPLC is generally the method of choice for routine quality control of non-volatile pharmaceutical compounds and their impurities due to its versatility and applicability at ambient temperatures. GC offers higher sensitivity for volatile compounds and can be an excellent alternative or complementary method, particularly for identifying and quantifying volatile impurities or residual solvents. The selection of the most appropriate method should be based on a thorough understanding of the sample's properties and the specific analytical requirements, followed by a comprehensive method validation according to regulatory guidelines to ensure reliable and accurate results.

References

A Comparative Analysis of the Antibacterial Spectrum of 2-Chloro-N-(dimethylphenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibacterial Efficacy with Supporting Experimental Data

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are derivatives of 2-chloroacetamide, which have demonstrated a broad range of biological activities. This guide provides a comparative analysis of the antibacterial spectrum of various positional isomers of 2-chloro-N-(dimethylphenyl)acetamide. By examining their in vitro efficacy against common Gram-positive and Gram-negative bacteria, this document aims to inform structure-activity relationship (SAR) studies and guide the development of more potent antibacterial compounds.

Comparative Antibacterial Activity

The antibacterial efficacy of a series of N-(substituted phenyl)-2-chloroacetamides, including several dimethylphenyl isomers, was evaluated to determine their Minimum Inhibitory Concentration (MIC) against key bacterial strains. The results, summarized in the table below, highlight the influence of the methyl group positions on the phenyl ring on the antibacterial activity.

CompoundIsomerGram-Negative BacteriaGram-Positive Bacteria
Escherichia coli ATCC 25922 Staphylococcus aureus ATCC 25923
MIC (μg/mL) MIC (μg/mL)
SP1 N-phenyl>40002000
SP2 N-(4-methylphenyl)>40001000
SP3 N-(4-fluorophenyl)2000500
SP4 N-(4-chlorophenyl)1000250
SP5 N-(4-bromophenyl)2000500
SP6 N-(3-bromophenyl)2000500
SP7 N-(4-methoxyphenyl)>40002000
SP8 N-(4-acetylphenyl)>40002000
SP9 N-(4-hydroxyphenyl)>4000>4000
SP10 N-(3-cyanophenyl)>40002000
SP11 N-(4-cyanophenyl)>40002000
SP12 N-(3-methyl-4-chlorophenyl)1000250

Data sourced from Bogdanović et al. (2021).[1]

Experimental Protocols

The following methodologies were employed in the synthesis and antibacterial evaluation of the 2-chloro-N-(dimethylphenyl)acetamide isomers and their analogues.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

The synthesis of the title compounds was achieved through the reaction of the corresponding substituted aniline with chloroacetyl chloride.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Substituted Aniline Substituted Aniline Solvent (e.g., Benzene) Solvent (e.g., Benzene) Substituted Aniline->Solvent (e.g., Benzene) Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Solvent (e.g., Benzene) Stirring Stirring Solvent (e.g., Benzene)->Stirring Reflux Reflux Stirring->Reflux Crude Product (Precipitate) Crude Product (Precipitate) Reflux->Crude Product (Precipitate) Filtration Filtration Crude Product (Precipitate)->Filtration Washing (with Benzene) Washing (with Benzene) Filtration->Washing (with Benzene) Recrystallization (from Ethanol) Recrystallization (from Ethanol) Washing (with Benzene)->Recrystallization (from Ethanol) Purified N-(substituted phenyl)-2-chloroacetamide Purified N-(substituted phenyl)-2-chloroacetamide Recrystallization (from Ethanol)->Purified N-(substituted phenyl)-2-chloroacetamide

General Synthesis Workflow

A solution of the appropriate substituted aniline in a suitable solvent (e.g., benzene) is treated with chloroacetyl chloride. The reaction mixture is typically stirred and refluxed for a specified period. The resulting precipitate is then collected by filtration, washed with a solvent, and purified by recrystallization to yield the final N-(substituted phenyl)-2-chloroacetamide.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method.[1]

G cluster_prep Preparation cluster_assay Assay Procedure cluster_result Result Bacterial Culture Preparation Bacterial Culture Preparation Inoculation with Bacterial Suspension Inoculation with Bacterial Suspension Bacterial Culture Preparation->Inoculation with Bacterial Suspension Compound Stock Solution Compound Stock Solution Serial Dilution of Compounds Serial Dilution of Compounds Compound Stock Solution->Serial Dilution of Compounds 96-Well Microtiter Plate 96-Well Microtiter Plate 96-Well Microtiter Plate->Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation with Bacterial Suspension Incubation Incubation Inoculation with Bacterial Suspension->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

MIC Determination Workflow

1. Microbial Strains and Growth Conditions: Standard bacterial strains, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and methicillin-resistant S. aureus (MRSA) ATCC 33591, were used. The bacteria were cultured in Luria Bertani (LB) medium overnight at 37°C. The turbidity of the bacterial suspensions was adjusted to the 0.5 McFarland standard, corresponding to approximately 10⁸ colony-forming units (CFU)/mL.[1]

2. Broth Microdilution Assay: The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method in 96-well microtiter plates.[1]

3. Compound Preparation and Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO). Twofold serial dilutions of each compound were prepared in the microtiter plates with LB medium to achieve a final concentration range typically from 32 to 4000 μg/mL.[1]

4. Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 24 hours.[1]

5. MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]

References

structure-activity relationship (SAR) studies of 2-chloro-N-(2,3-dimethylphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available quantitative data, outlines detailed experimental methodologies, and presents visual representations of key concepts to aid researchers and drug development professionals in the ongoing quest for novel antimicrobial agents. The primary focus is on the antimicrobial activity of twelve N-(substituted phenyl)-2-chloroacetamides, for which comprehensive experimental data has been published.

Comparative Antimicrobial Activity

The antimicrobial efficacy of N-substituted 2-chloroacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. A study by Bogdanović et al. provides a clear quantitative comparison of twelve such derivatives against Gram-positive bacteria (Staphylococcus aureus, MRSA), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans). The results, summarized in the table below, highlight the varied spectrum of activity across these compounds.

Compound IDPhenyl SubstitutionMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureusMIC (µg/mL) vs MRSAMIC (µg/mL) vs C. albicansMBC (µg/mL) vs E. coliMBC (µg/mL) vs S. aureusMBC (µg/mL) vs MRSAMFC (µg/mL) vs C. albicans
SP1 2-CH3>4000250250500>40005005001000
SP2 3-CH3200025025050040005005001000
SP3 4-CH3200025025050040005005001000
SP4 4-F10001251252502000250250500
SP5 4-Br10001251252502000250250500
SP6 4-Cl10001251252502000250250500
SP7 3-Br10001251252502000250250500
SP8 4-COCH3>40005005001000>4000100010002000
SP9 4-OH>40005005001000>4000100010002000
SP10 3-CN200025025050040005005001000
SP11 4-CN200025025050040005005001000
SP12 4-NO2200025025050040005005001000

Data sourced from Bogdanović et al. (2021).

From this data, a clear trend emerges: halogenated substituents at the para- and meta-positions of the phenyl ring (SP4, SP5, SP6, SP7) confer the most potent antimicrobial activity. This is particularly evident against the Gram-positive bacteria S. aureus and MRSA, with MIC values of 125 µg/mL. The study suggests that the increased lipophilicity of these halogenated derivatives facilitates their passage through the microbial cell membrane.[1][2] In contrast, derivatives with polar groups like hydroxyl (SP9) and acetyl (SP8) at the para-position exhibit weaker activity.

Experimental Protocols

The determination of the antimicrobial activity of the 2-chloro-N-(substituted phenyl)acetamide derivatives was conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC, MBC, and MFC Determination

This method is a standardized and widely accepted technique for determining the quantitative antimicrobial susceptibility of a compound.

1. Preparation of Microbial Inoculum:

  • Bacterial strains (E. coli, S. aureus, MRSA) are cultured in an appropriate broth medium (e.g., Luria-Bertani broth).

  • The fungal strain (C. albicans) is cultured in a suitable broth (e.g., Tryptic Soy Broth).

  • Cultures are incubated overnight at 37°C.

  • The turbidity of the microbial suspensions is adjusted to the 0.5 McFarland standard, which corresponds to an approximate cell density of 10^8 CFU/mL.

2. Preparation of Test Compound Dilutions:

  • A stock solution of each chloroacetamide derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using the appropriate broth medium. The concentration range typically spans from 32 to 4000 µg/mL.[2]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The final volume in each well is typically 200 µL.

  • The plates are incubated at 37°C for 24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

5. Determination of MBC and MFC:

  • To determine the MBC (for bacteria) and MFC (for fungi), an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.

  • The plates are incubated at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting a Structure-Activity Relationship (SAR) study can be visualized as a systematic workflow, from initial compound design to the analysis of biological data.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A Lead Compound (2-chloro-N-phenylacetamide) B Analog Design (Substitution Pattern Variation) A->B C Chemical Synthesis B->C D Antimicrobial Assays (MIC, MBC, MFC) C->D E Cytotoxicity Assays C->E F Quantitative Data Collection D->F G SAR Analysis F->G H QSAR Modeling G->H I Identification of Optimized Leads H->I I->B Iterative Improvement

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Signaling Pathways and Experimental Logic

The antimicrobial action of chloroacetamide derivatives is believed to involve multiple targets within the microbial cell. While the precise signaling pathways are not fully elucidated for this class of compounds, a logical workflow for investigating their mechanism of action can be proposed.

Mechanism_Investigation cluster_targets Potential Cellular Targets A Active Chloroacetamide Derivative B Interaction with Microbial Cell A->B C Cell Membrane (Disruption) B->C D Essential Enzymes (Inhibition) B->D E DNA/RNA Synthesis (Interference) B->E F Disruption of Cellular Processes C->F D->F E->F G Inhibition of Growth / Cell Death F->G

Caption: A logical diagram illustrating potential mechanisms of antimicrobial action.

References

A Spectroscopic Comparison of 2-chloro-N-(2,3-dimethylphenyl)acetamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the synthetic product, 2-chloro-N-(2,3-dimethylphenyl)acetamide, and its precursors, 2,3-dimethylaniline and chloroacetyl chloride. The following sections present a comprehensive analysis of their characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.15 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H), 4.25 (s, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃)164.5 (C=O), 137.8, 135.2, 130.9, 128.7, 126.0, 125.5 (Ar-C), 43.0 (CH₂), 20.5, 14.0 (Ar-CH₃)
2,3-dimethylaniline 6.9-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.25 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃)144.8, 137.2, 126.5, 124.0, 122.3, 118.5 (Ar-C), 20.5, 13.8 (Ar-CH₃)
Chloroacetyl chloride 4.45 (s, 2H, CH₂)170.0 (C=O), 45.5 (CH₂)
Table 2: IR Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 3280-3300 (N-H stretch), 1670 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 760 (C-Cl stretch)Amide, Alkyl Halide
2,3-dimethylaniline 3450, 3370 (N-H stretch, primary amine), 3020-3050 (Ar C-H stretch), 1620 (N-H bend)Primary Aromatic Amine
Chloroacetyl chloride 1785 (C=O stretch, acid chloride), 750 (C-Cl stretch)Acid Chloride, Alkyl Halide
Table 3: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 197/199 (Cl isotope pattern)121 ([M - COCH₂Cl]⁺), 77 ([C₆H₅]⁺)
2,3-dimethylaniline 121106 ([M - CH₃]⁺), 77 ([C₆H₅]⁺)
Chloroacetyl chloride 112/114/116 (Cl isotopes)77/79 ([M - Cl]⁺), 49 ([CH₂Cl]⁺)

Synthetic Pathway

The synthesis of this compound from its precursors is a straightforward acylation reaction.

Synthesis_Pathway cluster_reactants 2_3_dimethylaniline 2,3-Dimethylaniline product This compound 2_3_dimethylaniline->product Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product Acylation plus +

Caption: Synthetic route to this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 5-10 µL of the liquid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used with proton decoupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a drop of the liquid sample directly onto the ATR crystal or between two KBr plates to form a thin film.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for ATR-FTIR, place a small amount of the solid powder directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For less volatile or thermally sensitive compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source (e.g., electrospray ionization - ESI) is employed.

  • Ionization: Ionize the sample molecules using an appropriate method, such as electron impact (EI) for GC-MS or ESI for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the target compound and its precursors.

Spectroscopic_Workflow cluster_precursors Precursors cluster_analysis Spectroscopic Analysis aniline 2,3-Dimethylaniline synthesis Synthesis aniline->synthesis nmr NMR (¹H, ¹³C) aniline->nmr ir FTIR aniline->ir ms Mass Spec. aniline->ms chloride Chloroacetyl Chloride chloride->synthesis chloride->nmr chloride->ir chloride->ms product This compound synthesis->product product->nmr product->ir product->ms comparison Comparative Data Analysis nmr->comparison ir->comparison ms->comparison

Caption: Workflow for synthesis and comparative spectroscopic analysis.

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(2,3-dimethylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-chloro-N-(2,3-dimethylphenyl)acetamide, a compound frequently used in research and development. Adherence to these procedures is critical for the protection of personnel and the environment.

All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the substance's hazards, necessary handling precautions, and specific disposal recommendations.[1]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

  • Avoid Dust Formation: When handling the solid form of the compound, take care to avoid generating dust.[1][4][5]

  • Skin and Eye Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]

Quantitative Data Summary

The following table summarizes key hazard information for this compound, crucial for its proper classification and disposal.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2][3][5][6]
Serious Eye IrritationH319Causes serious eye irritation.[2][3][5][6]
Specific target organ toxicityH335May cause respiratory irritation.[2][3][5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the sink, can lead to significant environmental contamination and legal repercussions.[1]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound."

    • Segregate the waste into solid and liquid forms in separate, compatible containers.[1]

  • Container Selection and Labeling:

    • Use leak-proof, chemically resistant containers. Plastic containers are often suitable.[1]

    • Keep containers securely closed except when adding waste.[1]

    • Label all waste containers with "Hazardous Waste," the full chemical name, and relevant hazard information.[1]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.[1]

    • Alternatively, offer the surplus and non-recyclable material to a licensed disposal company.[5]

    • The preferred method of disposal is through a permitted waste hauler to a licensed reclaimer or a permitted incinerator equipped with an afterburner and scrubber.[5][7]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal cluster_disposal_procedure Disposal Procedure cluster_final_disposition Final Disposition sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE sds->ppe ventilation Use in Well-Ventilated Area ppe->ventilation identify Identify as Hazardous Waste ventilation->identify segregate Segregate Solid & Liquid Waste identify->segregate container Use Labeled, Compatible Containers segregate->container storage Store in Designated Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs professional_disposal Transfer to Licensed Disposal Company contact_ehs->professional_disposal incineration Incineration with Scrubber professional_disposal->incineration reclamation Licensed Reclamation professional_disposal->reclamation

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for laboratory professionals handling 2-chloro-N-(2,3-dimethylphenyl)acetamide.

Immediate Safety Information

Potential Hazards:

  • Causes skin irritation.[1][2][3][4][5][6]

  • Causes serious eye irritation.[1][2][3][4][5][6]

  • May cause respiratory irritation.[1][2][3][4][5][6]

  • May be harmful if swallowed.[6][7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection LevelEquipmentSpecifications & Use Case
Minimum PPE Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe ShoesRequired for all work in the laboratory where chemical hazards are present.
Hand Protection Disposable Nitrile GlovesProvides incidental splash protection. Double gloving is recommended. Immediately remove and replace contaminated gloves.
Eye and Face Protection Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors. Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Face Shield (worn over goggles)Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1] Respirators must be NIOSH (US) or CEN (EU) approved.[1]
Body Protection Impervious clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Operational Plan: Safe Handling Protocol

This step-by-step protocol ensures the safe handling of this compound from receipt to disposal.

1. Preparation:

  • Ensure all necessary PPE is donned correctly before handling.
  • Prepare the work area in a certified chemical fume hood by covering the surface with absorbent, disposable bench paper.
  • Have an emergency kit, including a spill kit and first aid supplies, readily accessible.

2. Weighing and Aliquoting:

  • If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles.
  • Use a tared container to minimize transfer steps.

3. Dissolving and Reactions:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Conduct all reactions involving this compound within the fume hood.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]
  • Keep the container tightly closed.[1][3]
  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, bench paper), in a designated, labeled, and sealed hazardous waste container.

2. Disposal of Unused Product:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

3. Contaminated Packaging:

  • Dispose of as unused product.[1]

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to dispose of this material.[1] Do not discharge to sewer systems.[8]

Experimental Workflow and Emergency Response

The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response procedures.

G cluster_workflow Safe Handling Workflow A 1. Preparation (Don PPE, Prepare Fume Hood) B 2. Weighing & Aliquoting (In Fume Hood) A->B C 3. Dissolving & Reactions (In Fume Hood) B->C D 4. Storage (Cool, Dry, Well-Ventilated) C->D E 5. Waste Collection (Labeled Hazardous Waste) C->E F 6. Professional Disposal E->F

Caption: Standard operating procedure for handling this compound.

G cluster_emergency Emergency Response Protocol cluster_actions Start Exposure Event Skin Skin Contact: Wash with soap & water for 15 min. Start->Skin Eye Eye Contact: Flush with water for 15 min. Start->Eye Inhalation Inhalation: Move to fresh air. Start->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Start->Ingestion End Seek Immediate Medical Attention Skin->End Eye->End Inhalation->End Ingestion->End

Caption: First aid procedures for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,3-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.